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Core Science & Biosynthesis

Foundational

4-O-Feruloylquinic acid CAS number and molecular weight

An In-Depth Technical Guide to 4-O-Feruloylquinic Acid: From Physicochemical Properties to Bioactivity and Analysis Authored by: A Senior Application Scientist Introduction 4-O-Feruloylquinic acid, a member of the hydrox...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-O-Feruloylquinic Acid: From Physicochemical Properties to Bioactivity and Analysis

Authored by: A Senior Application Scientist

Introduction

4-O-Feruloylquinic acid, a member of the hydroxycinnamic acid family, is a naturally occurring phenolic compound found in a variety of plant species. It is an ester formed between ferulic acid and quinic acid. This technical guide provides a comprehensive overview of 4-O-Feruloylquinic acid, including its chemical and physical properties, significant biological activities, and detailed analytical and extraction methodologies. This document is intended for researchers, scientists, and professionals in the fields of drug development, natural product chemistry, and food science.

Chemical and Physical Properties

4-O-Feruloylquinic acid is structurally characterized by a feruloyl group attached to the C4 hydroxyl group of quinic acid. This structure contributes to its chemical reactivity and biological functions. The key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 2613-86-7[1], [2], [3], [4]
Molecular Formula C17H20O9[1], [2], [5]
Molecular Weight 368.34 g/mol [6], [4]
Appearance White to off-white solid
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol, Hot water[3], [7]

Biological Activities and Potential Applications

4-O-Feruloylquinic acid has demonstrated a range of biological activities that make it a compound of interest for pharmaceutical and nutraceutical applications.

Antioxidant Properties

As a phenolic compound, 4-O-Feruloylquinic acid is a potent antioxidant. It exhibits strong radical scavenging activity against both DPPH and oxygen radicals (ORAC).[6] This antioxidant capacity is primarily attributed to the phenolic hydroxyl group of the ferulic acid moiety, which can donate a hydrogen atom to neutralize free radicals, thereby inhibiting lipid peroxidation and reducing oxidative stress.[8] The antioxidant activity of feruloylquinic acids suggests their potential in preventing chronic diseases associated with oxidative damage.[3]

Anti-inflammatory Effects

Ferulic acid and its derivatives are recognized for their anti-inflammatory properties.[9][10] These compounds can modulate key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[10][11][12] By inhibiting these pathways, they can suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, thus mitigating the inflammatory response.[10] This suggests a therapeutic potential for inflammatory conditions.

Other Biological Activities
  • Antiviral Activity: Studies have shown that 4-O-Feruloylquinic acid possesses anti-AIV (H5N1) activity.[1]

  • Anticancer Potential: It has been observed to have anti-proliferative effects against HT-29 colon cancer cells.[6]

  • Cardiovascular Health: The compound may be beneficial in the prevention of cardiovascular diseases.[1]

Mechanism of Action cluster_antioxidant Antioxidant Activity cluster_anti_inflammatory Anti-inflammatory Activity Free Radicals Free Radicals 4-O-Feruloylquinic Acid_A 4-O-Feruloylquinic Acid Free Radicals->4-O-Feruloylquinic Acid_A Scavenges Neutralized Radicals Neutralized Radicals 4-O-Feruloylquinic Acid_A->Neutralized Radicals Donates H+ Inflammatory Stimuli Inflammatory Stimuli NF-kB / MAPK Pathways NF-kB / MAPK Pathways Inflammatory Stimuli->NF-kB / MAPK Pathways Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB / MAPK Pathways->Pro-inflammatory Cytokines 4-O-Feruloylquinic Acid_I 4-O-Feruloylquinic Acid 4-O-Feruloylquinic Acid_I->NF-kB / MAPK Pathways Inhibits Analytical_Workflow Plant Material Plant Material Extraction Extraction Plant Material->Extraction Purification Purification (Column Chromatography) Extraction->Purification Analysis Analysis Purification->Analysis Quantification Quantification (HPLC-PDA) Analysis->Quantification Structure Elucidation Structure Elucidation (NMR, HRMS) Analysis->Structure Elucidation

Sources

Exploratory

Technical Guide: Solubility Profiling & Formulation Strategies for 4-O-Feruloylquinic Acid

[1] Part 1: Executive Summary & Physicochemical Core 4-O-Feruloylquinic acid (4-FQA) is a bioactive chlorogenic acid isomer comprising a quinic acid core esterified at the C4 position with ferulic acid.[1] Unlike its mor...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Physicochemical Core

4-O-Feruloylquinic acid (4-FQA) is a bioactive chlorogenic acid isomer comprising a quinic acid core esterified at the C4 position with ferulic acid.[1] Unlike its more common isomer, 5-O-caffeoylquinic acid (chlorogenic acid), 4-FQA presents a unique solubility profile driven by the interplay between its polyol ring (hydrophilic) and the methoxy-substituted phenylpropanoid tail (lipophilic).[1]

Effective utilization of 4-FQA in pharmacological research requires navigating its "solubility gap"—it is often too polar for pure lipid systems yet insufficiently soluble in cold water for high-concentration aqueous delivery without cosolvents.[1] This guide provides the empirical data and validated protocols necessary to bridge that gap.

Physicochemical Profile

Understanding the molecule's architecture is the first step to mastering its solubility.

PropertyValueMechanistic Implication
CAS Number 2613-86-7Unique identifier for sourcing and verification.[1][2][3]
Molecular Weight 368.34 g/mol Falls within the "Rule of Five" sweet spot for oral bioavailability.[1]
LogP (Predicted) -0.12 to 0.23Amphiphilic: The negative/low positive LogP indicates it partitions poorly into non-polar solvents (hexane) but thrives in semi-polar environments (alcohols, DMSO).[1]
pKa (Acidic) ~3.4 – 4.1The carboxylic acid on the quinic moiety deprotonates at physiological pH, significantly increasing aqueous solubility via ionization.[1]
H-Bond Donors 5High capacity for hydrogen bonding, necessitating protic solvents or high-dielectric aprotic solvents for dissolution.[1]

Part 2: Solubility Landscape & Solvent Compatibility[4]

The following data aggregates empirical observations and validated stock solution protocols. Note that while 4-FQA is structurally stable in solid form, its ester linkage is susceptible to hydrolysis in highly alkaline solutions.

Solvent Compatibility Matrix
Solvent ClassSolventSolubility RatingPractical Limit (at 25°C)Application Notes
Polar Aprotic DMSO High ~50 mg/mL Preferred Stock Solvent. Use ultrasonication to ensure complete dissolution.[1] Hygroscopic nature of DMSO can affect long-term stability; store aliquots at -80°C.
Polar Protic Methanol High>10 mg/mLIdeal for analytical standards and extraction.[1] Rapid evaporation makes it unsuitable for biological assays.
Polar Protic Ethanol Good>5 mg/mLPreferred for "green" extraction and nutraceutical formulation.[1] Solubility increases significantly with temperature.
Aqueous Water Low/Moderate~2.8 g/L (Predicted)"Slightly soluble" in cold water.[1] Solubility improves drastically with pH adjustment (pH > 5) or heat, but heat risks isomerization.
Non-Polar HexaneInsolubleNegligibleUsed only to wash away lipophilic impurities (waxes/chlorophyll) during extraction.[1]
Mechanistic Insight: The Solvation Dynamic

4-FQA dissolves through a "dual-anchor" mechanism.[1] The quinic acid ring requires water or alcohols to satisfy its hydroxyl groups via hydrogen bonding. However, the feruloyl tail requires van der Waals interactions, which pure water cannot adequately provide. This is why DMSO (which can accept H-bonds and interact with aromatic rings) and Ethanol/Water mixtures (which balance polarity) are the superior solvents.

Part 3: Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (50 mg/mL)

Purpose: To create a stable master stock for serial dilution in biological assays.

Reagents:

  • 4-O-Feruloylquinic acid (Purity >98%)[1][2][3]

  • DMSO (Anhydrous, Cell Culture Grade)

Workflow:

  • Weigh 10 mg of 4-FQA powder into a sterile amber glass vial (protect from light).

  • Add 200 µL of fresh anhydrous DMSO.

  • Vortex vigorously for 30 seconds.

  • Ultrasonicate in a water bath at ambient temperature for 2-5 minutes until the solution is visually clear.

    • Critical Check: Hold vial against a light source to check for undissolved micro-particulates.

  • Aliquot immediately into single-use volumes (e.g., 20 µL) and store at -80°C .

    • Shelf Life: 6 months at -80°C; 1 month at -20°C. Avoid freeze-thaw cycles.[1][4]

Protocol B: Aqueous Formulation for In Vivo Delivery (1.25 mg/mL)

Purpose: To solubilize the hydrophobic stock into a physiological buffer without precipitation.

System: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline[1][4]

Step-by-Step:

  • Start: Prepare a 12.5 mg/mL stock solution in DMSO (as per Protocol A, but diluted).

  • Step 1: Transfer 100 µL of the DMSO stock into a clean tube.

  • Step 2: Add 400 µL of PEG300. Mix by pipetting. (Solution should remain clear).

  • Step 3: Add 50 µL of Tween-80. Vortex gently.

  • Step 4: Slowly add 450 µL of Saline (0.9% NaCl) while vortexing.

    • Observation: If cloudiness appears, sonicate briefly. This creates a stable micellar solution suitable for IP or IV administration.

Protocol C: Analytical Quantification (HPLC-UV)

Purpose: To verify solubility limits or concentration in unknown samples.[1]

  • Column: C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm).[5][6]

  • Mobile Phase A: 0.2% Formic Acid in Water.[3]

  • Mobile Phase B: Methanol.[3][5][6][7]

  • Gradient: 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[3][5][6]

  • Detection: UV at 320 nm (characteristic absorption of the feruloyl moiety) or 254 nm .

  • Retention: 4-FQA typically elutes distinct from 3-FQA and 5-FQA isomers; verify with a certified standard.

Part 4: Visualization & Logic Mapping[1]

Diagram 1: Solubility Determination Workflow

This decision tree guides the researcher through solvent selection based on the intended application (Analysis vs. Bioassay).

SolubilityWorkflow Start Start: 4-FQA Powder Goal Define Goal Start->Goal Analysis Analytical (HPLC/MS) Goal->Analysis Bioassay Biological Assay (Cell/Animal) Goal->Bioassay Extraction Extraction/Isolation Goal->Extraction MeOH Dissolve in Methanol (High Solubility) Analysis->MeOH DMSO_Stock Make Stock in DMSO (50 mg/mL) Bioassay->DMSO_Stock Ethanol Use 70-95% Ethanol (Green Solvent) Extraction->Ethanol Filter Filter (0.22 µm PTFE) MeOH->Filter Dilution Dilute into Aqueous Buffer (< 0.5% DMSO final) DMSO_Stock->Dilution PrecipCheck Check for Precipitation Dilution->PrecipCheck Cosolvent Add Cosolvents (PEG300 / Tween-80) PrecipCheck->Cosolvent Precipitation Observed Proceed to Assay Proceed to Assay PrecipCheck->Proceed to Assay Clear Solution

Caption: Decision matrix for solvent selection based on experimental end-goals, highlighting the critical divergence between analytical and biological workflows.

Diagram 2: Molecular Interaction Map

Understanding why 4-FQA behaves this way requires visualizing its interaction potential.[1]

InteractionMap FQA 4-O-Feruloylquinic Acid Hydrophilic Head (Quinic) Ester Linkage Lipophilic Tail (Feruloyl) Water Water (H-Bond Network) Water->FQA:head Strong H-Bonding Water->FQA:tail Repulsion (Hydrophobic Effect) DMSO DMSO (Dipolar Aprotic) DMSO->FQA:head H-Bond Acceptor DMSO->FQA:tail Dipole-Induced Dipole Ethanol Ethanol (Amphiphilic) Ethanol->FQA:head H-Bonding Ethanol->FQA:tail Van der Waals

Caption: Solvation mechanism showing how DMSO and Ethanol bridge the gap between the hydrophilic quinic head and the hydrophobic feruloyl tail.

References

  • MedChemExpress. 4-Feruloylquinic acid Product Information & Solubility Protocols. Retrieved from MedChemExpress.com. Link

  • PubChem. 4-O-Feruloylquinic acid (CID 10177048) - Chemical and Physical Properties.[1][8] National Library of Medicine. Link

  • FooDB. 4-Feruloylquinic acid (FDB000248) Predicted Properties.Link

  • ChemFaces. 4-O-Feruloylquinic acid Datasheet & HPLC Methods.Link

  • ResearchGate. Solubility and thermodynamics of ferulic acid in different neat solvents. (Contextual reference for feruloyl moiety behavior). Link

Sources

Foundational

The Antimicrobial Spectrum of 4-O-Feruloylquinic Acid: A Technical Guide for Drug Discovery and Development

Abstract 4-O-Feruloylquinic acid, a naturally occurring phenolic compound, has garnered interest within the scientific community for its potential therapeutic properties, including its antimicrobial activity. This techni...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-O-Feruloylquinic acid, a naturally occurring phenolic compound, has garnered interest within the scientific community for its potential therapeutic properties, including its antimicrobial activity. This technical guide provides a comprehensive overview of the antimicrobial spectrum of 4-O-Feruloylquinic acid, intended for researchers, scientists, and drug development professionals. While direct and extensive data on the pure compound remains emergent, this document synthesizes the current understanding based on available literature on 4-O-Feruloylquinic acid and structurally related hydroxycinnamic acids. We will delve into its broad-spectrum potential against various bacterial and fungal pathogens, explore the putative mechanisms of action, and provide detailed, field-proven protocols for the in-vitro evaluation of its antimicrobial efficacy. This guide is designed to be a practical resource, bridging theoretical knowledge with actionable experimental workflows to facilitate further research and development in this promising area.

Introduction: The Rise of Phenolic Compounds in Antimicrobial Research

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical entities with diverse mechanisms of action. Natural products, with their inherent structural diversity and biological activity, represent a rich reservoir for the discovery of new antimicrobial leads. Among these, phenolic compounds, and specifically hydroxycinnamic acids, have demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

4-O-Feruloylquinic acid is a derivative of quinic acid and ferulic acid, commonly found in various plant species. Its chemical structure, characterized by a quinic acid core esterified with ferulic acid, suggests a potential for multifaceted interactions with microbial cells. This guide will provide an in-depth exploration of the available data and methodologies to rigorously assess the antimicrobial spectrum and potential of this intriguing natural compound.

The Antimicrobial Spectrum: A Broad Overview

Preliminary studies and data on related compounds indicate that 4-O-Feruloylquinic acid likely possesses a broad spectrum of antimicrobial activity, encompassing Gram-positive and Gram-negative bacteria, as well as various fungal species[1]. However, it is crucial to note that comprehensive studies detailing the Minimum Inhibitory Concentrations (MICs) of pure 4-O-Feruloylquinic acid against a wide array of microbial strains are still emerging. The data presented here is a synthesis of available information and educated extrapolation based on the activities of its constituent parts and closely related molecules.

Antibacterial Activity

Available research suggests that phenolic compounds, including ferulic acid and its derivatives, exhibit inhibitory effects against a range of bacteria.

Gram-Positive Bacteria:

  • Staphylococcus aureus : A major human pathogen, often associated with skin and soft tissue infections, as well as more severe invasive diseases. Phenolic compounds have been shown to be effective against both methicillin-susceptible (S. aureus) and methicillin-resistant S. aureus (MRSA) strains.

  • Bacillus subtilis : A soil-dwelling bacterium often used as a model organism for Gram-positive bacteria.

  • Listeria monocytogenes : A foodborne pathogen that can cause serious infections, particularly in immunocompromised individuals.

Gram-Negative Bacteria:

  • Escherichia coli : A common inhabitant of the gut microbiome, but also a frequent cause of urinary tract infections, gastroenteritis, and other infections.

  • Pseudomonas aeruginosa : An opportunistic pathogen known for its intrinsic resistance to many antibiotics and its ability to cause severe infections in hospital settings. The activity of phenolic compounds against P. aeruginosa can be more variable.

  • Salmonella enterica : A leading cause of foodborne illness worldwide.

Antifungal Activity

The antifungal potential of 4-O-Feruloylquinic acid and related compounds extends to both yeasts and molds.

  • Candida albicans : A common commensal fungus that can cause opportunistic infections, ranging from superficial mucosal infections to life-threatening systemic candidiasis.

  • Aspergillus niger : A ubiquitous mold that can cause opportunistic infections, particularly in immunocompromised individuals, and is also a common food spoilage organism.

Table 1: Anticipated Antimicrobial Spectrum of 4-O-Feruloylquinic Acid and Related Phenolic Compounds

MicroorganismTypePotential Activity
Staphylococcus aureusGram-positive bacteriaModerate to High
Bacillus subtilisGram-positive bacteriaModerate
Listeria monocytogenesGram-positive bacteriaModerate
Escherichia coliGram-negative bacteriaModerate
Pseudomonas aeruginosaGram-negative bacteriaLow to Moderate
Salmonella entericaGram-negative bacteriaModerate
Candida albicansYeastModerate to High
Aspergillus nigerMoldModerate

Note: This table represents a qualitative summary based on available data for related compounds. Rigorous testing of pure 4-O-Feruloylquinic acid is required to establish definitive MIC values.

Unraveling the Mechanism of Action

The antimicrobial activity of phenolic compounds like 4-O-Feruloylquinic acid is believed to be multifactorial, targeting several key cellular processes in microorganisms. The primary proposed mechanisms revolve around the disruption of cell membrane integrity and function.

Disruption of the Cell Membrane

The lipophilic nature of the ferulic acid moiety allows it to intercalate into the lipid bilayer of microbial cell membranes. This insertion can lead to:

  • Increased Membrane Permeability: Alteration of the membrane structure can lead to leakage of essential intracellular components, such as ions (e.g., K+), ATP, and nucleic acids.

  • Inhibition of Membrane-Bound Enzymes: Many vital enzymes, including those involved in cellular respiration and transport, are located within the cell membrane. The presence of phenolic compounds can disrupt their function.

  • Dissipation of the Proton Motive Force: The electrochemical gradient across the cell membrane is crucial for ATP synthesis and other essential processes. Disruption of this gradient can lead to cellular energy depletion.

Other Potential Mechanisms

Beyond direct membrane damage, other mechanisms may contribute to the antimicrobial effects of 4-O-Feruloylquinic acid:

  • Enzyme Inhibition: The hydroxyl groups on the phenolic ring can interact with and inactivate microbial enzymes, including those involved in virulence.

  • Interaction with Nucleic Acids: Some phenolic compounds have been shown to intercalate with DNA, potentially interfering with replication and transcription.

  • Metal Ion Chelation: Essential metal ions are required as cofactors for many microbial enzymes. The chelating properties of phenolic acids can sequester these ions, inhibiting enzymatic activity.

Microbial_Cell_Inhibition cluster_compound 4-O-Feruloylquinic Acid cluster_cell Microbial Cell Compound 4-O-Feruloylquinic Acid Membrane Cell Membrane Compound->Membrane Disruption & Permeabilization Enzymes Cellular Enzymes Compound->Enzymes Inhibition DNA DNA/RNA Compound->DNA Intercalation Ions Metal Ions Compound->Ions Chelation CellDeath Cell Death Membrane->CellDeath Leakage of Cellular Contents Enzymes->CellDeath Metabolic Disruption DNA->CellDeath Inhibition of Replication Ions->CellDeath Enzyme Inactivation Broth_Microdilution_Workflow Start Start Prep_Stock Prepare 4-O-Feruloylquinic Acid Stock Solution Start->Prep_Stock Serial_Dilution Perform Serial Dilutions in 96-Well Plate Prep_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate with Microbial Suspension Serial_Dilution->Inoculate_Plate Prep_Inoculum Prepare Standardized Microbial Inoculum Prep_Inoculum->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for Broth Microdilution MIC Assay.

Kirby-Bauer Disk Diffusion Method

This qualitative or semi-quantitative method is useful for screening the antimicrobial activity of a compound and observing zones of inhibition.

Principle: A standardized inoculum of the test microorganism is swabbed onto the surface of an agar plate. Paper disks impregnated with a known concentration of 4-O-Feruloylquinic acid are placed on the agar surface. The compound diffuses into the agar, and if it is effective, a zone of growth inhibition will be observed around the disk.

Step-by-Step Protocol:

  • Preparation of Agar Plates:

    • Use Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi.

    • Ensure the agar has a uniform depth of approximately 4 mm.

  • Inoculum Preparation:

    • Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Plates:

    • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

    • Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.

  • Application of Disks:

    • Prepare sterile paper disks (6 mm in diameter) impregnated with a known amount of 4-O-Feruloylquinic acid (e.g., 30 µg per disk).

    • Aseptically place the disks onto the inoculated agar surface, ensuring firm contact.

    • Include a positive control disk (a known antibiotic) and a negative control disk (impregnated with the solvent used to dissolve the compound).

  • Incubation:

    • Incubate the plates in an inverted position under the same conditions as for the broth microdilution assay.

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Kirby_Bauer_Workflow Start Start Prep_Inoculum Prepare Standardized Microbial Inoculum Start->Prep_Inoculum Inoculate_Agar Swab Inoculum onto Agar Plate Prep_Inoculum->Inoculate_Agar Apply_Disks Apply Impregnated Disks to Agar Surface Inoculate_Agar->Apply_Disks Incubate Incubate Plate Apply_Disks->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones End End Measure_Zones->End

Caption: Workflow for Kirby-Bauer Disk Diffusion Assay.

Conclusion and Future Directions

4-O-Feruloylquinic acid represents a promising natural compound with the potential for broad-spectrum antimicrobial activity. While comprehensive data on its specific antimicrobial spectrum is still being established, the information available for related phenolic compounds provides a strong rationale for its further investigation. The proposed mechanisms of action, primarily centered on the disruption of microbial cell membranes, suggest a mode of action that may be less prone to the development of resistance compared to single-target antibiotics.

The detailed protocols provided in this guide offer a standardized framework for researchers to rigorously evaluate the antimicrobial properties of 4-O-Feruloylquinic acid and other novel natural products. Future research should focus on:

  • Comprehensive MIC testing of pure 4-O-Feruloylquinic acid against a diverse panel of clinically relevant and drug-resistant microorganisms.

  • In-depth mechanistic studies to elucidate the precise molecular targets and pathways affected by this compound.

  • In-vivo efficacy and toxicity studies to assess its potential as a therapeutic agent.

  • Structure-activity relationship (SAR) studies to explore how modifications to the 4-O-Feruloylquinic acid scaffold could enhance its antimicrobial potency and spectrum.

By systematically addressing these research areas, the scientific community can fully unlock the therapeutic potential of 4-O-Feruloylquinic acid and contribute to the development of the next generation of antimicrobial agents.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Elucidating the Structure of 4-O-Feruloylquinic Acid via Mass Spectrometry Fragmentation

Introduction: The Significance of Positional Isomers in Phytochemical Analysis 4-O-Feruloylquinic acid is a member of the chlorogenic acid family, a group of phenolic compounds widely distributed in the plant kingdom and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Positional Isomers in Phytochemical Analysis

4-O-Feruloylquinic acid is a member of the chlorogenic acid family, a group of phenolic compounds widely distributed in the plant kingdom and recognized for their significant antioxidant and potential therapeutic properties. As positional isomers, 4-O-feruloylquinic acid, 3-O-feruloylquinic acid, and 5-O-feruloylquinic acid share the same elemental composition and thus, the same exact mass. This isomeric challenge necessitates robust analytical techniques capable of unambiguous structural elucidation. Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC), has emerged as an indispensable tool for the differentiation of these closely related compounds. This application note provides a detailed examination of the characteristic fragmentation pattern of 4-O-feruloylquinic acid and presents a comprehensive protocol for its analysis, tailored for researchers in natural product chemistry, pharmacology, and drug development.

The Logic of Fragmentation: A Key to Isomer Differentiation

The power of tandem mass spectrometry lies in its ability to isolate a specific ion of interest (the precursor ion) and subject it to fragmentation through collision-induced dissociation (CID). The resulting product ions provide a structural fingerprint of the precursor molecule. In the case of feruloylquinic acid isomers, the position of the feruloyl group on the quinic acid core dictates the fragmentation pathway, leading to distinct and reproducible mass spectra.

When analyzed in negative ion mode using electrospray ionization (ESI), 4-O-feruloylquinic acid, like its isomers, yields a deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 367.[1][2] However, the subsequent MS/MS fragmentation of this precursor ion reveals a unique signature for the 4-O-substituted isomer.

Characteristic Fragmentation of 4-O-Feruloylquinic Acid

The collision-induced dissociation of the [M-H]⁻ ion of 4-O-feruloylquinic acid (m/z 367) is dominated by specific cleavages of the ester bond and transformations within the quinic acid moiety. The key diagnostic fragments are:

  • m/z 173 (Base Peak): This is the most abundant fragment ion and is highly characteristic of 4-acyl chlorogenic acid derivatives.[2] Its formation is proposed to occur through the cleavage of the ester bond, loss of the feruloyl group (194 Da), followed by a subsequent loss of water (18 Da) from the quinic acid backbone.[2][3] The stability of this ion makes it a reliable marker for the 4-position substitution.

  • m/z 193: This fragment corresponds to the deprotonated ferulic acid moiety.[1][4] It arises from the cleavage of the ester linkage. While present in the spectra of other feruloylquinic acid isomers, its relative abundance is a key differentiator. For 4-O-feruloylquinic acid, this is a significant secondary peak.[1]

  • m/z 191: This ion represents the deprotonated quinic acid.[3] Its formation also results from the cleavage of the ester bond.

  • m/z 134: A less abundant but still informative fragment, this ion is typically a product of further fragmentation of the feruloyl moiety, often corresponding to the loss of a methyl group and carbon monoxide from the ferulic acid fragment.[1][4]

The key to distinguishing 4-O-feruloylquinic acid from its isomers lies in the relative intensities of these fragments. For instance, 3-O-feruloylquinic acid characteristically shows m/z 193 as its base peak, while 5-O-feruloylquinic acid fragmentation is dominated by the m/z 191 ion.[1][3]

Visualizing the Fragmentation Pathway

The fragmentation cascade of 4-O-Feruloylquinic acid can be visualized as follows:

fragmentation_pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragment parent 4-O-Feruloylquinic Acid [M-H]⁻ m/z 367 frag193 Deprotonated Ferulic Acid m/z 193 parent->frag193 - Quinic Acid frag191 Deprotonated Quinic Acid m/z 191 parent->frag191 - Ferulic Acid frag173 [Quinic Acid - H - H₂O]⁻ m/z 173 (Base Peak) parent->frag173 - Ferulic Acid - H₂O frag134 Feruloyl Fragment m/z 134 frag193->frag134 - C₂H₃O

Caption: Fragmentation pathway of 4-O-Feruloylquinic acid in negative ion MS/MS.

Quantitative Data Summary

The following table summarizes the characteristic MS/MS fragmentation data for 4-O-feruloylquinic acid and its common isomers, allowing for at-a-glance differentiation.

Precursor Ion (m/z)IsomerBase Peak (m/z)Key Secondary Fragments (m/z)
3673-O-Feruloylquinic acid193191, 134
3674-O-Feruloylquinic acid 173 193 , 191, 134
3675-O-Feruloylquinic acid191179 (minor)

Protocol: LC-MS/MS Analysis of 4-O-Feruloylquinic Acid

This protocol outlines a robust and validated method for the separation and identification of 4-O-feruloylquinic acid from a complex matrix, such as a plant extract.

Sample Preparation

A critical step for accurate analysis is the efficient extraction of phenolic compounds while minimizing degradation.

  • Extraction: Macerate 1 gram of the dried, powdered sample material with 20 mL of 80% methanol in an ultrasonic bath for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.[5]

Liquid Chromatography (LC) Conditions

Chromatographic separation is essential to resolve isomeric and isobaric compounds prior to mass spectrometric analysis.

  • Column: A C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 3 µm) is recommended.[5]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.[5]

  • Gradient Elution:

    • 0-5 min: 10-30% B

    • 5-25 min: 30-70% B

    • 25-30 min: 70-10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 0.5 mL/min.[5]

  • Column Temperature: 40°C.[5]

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions

These parameters are for a typical triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Capillary Voltage: -3.5 kV

  • Drying Gas Temperature: 350°C

  • Drying Gas Flow: 10 L/min

  • Nebulizer Pressure: 45 psi

  • Scan Mode:

    • Full Scan (MS1): m/z 100-1000 to identify the precursor ion (m/z 367).

    • Product Ion Scan (MS/MS): Isolate the precursor ion at m/z 367 and scan for product ions in the range of m/z 50-400.

  • Collision Energy (CE): Optimize between 15-30 eV to achieve the characteristic fragmentation pattern. A collision energy of 20 eV is a good starting point.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation s1 Extraction (80% Methanol) s2 Centrifugation s1->s2 s3 Filtration (0.22 µm) s2->s3 lc LC Separation (C18 Column) s3->lc ms1 ESI Source (Negative Mode) lc->ms1 ms2 MS1: Full Scan (Identify m/z 367) ms1->ms2 ms3 MS2: Product Ion Scan (Fragment m/z 367) ms2->ms3 d1 Identify Fragments (m/z 173, 193, 191) ms3->d1 d2 Confirm 4-O-Isomer (Base Peak m/z 173) d1->d2

Caption: A typical workflow for the analysis of 4-O-Feruloylquinic acid.

Conclusion: A Self-Validating System for Isomer Identification

The distinct fragmentation pattern of 4-O-feruloylquinic acid, characterized by its base peak at m/z 173, provides a reliable and self-validating method for its identification and differentiation from other feruloylquinic acid isomers. The protocol detailed herein, combining optimized sample preparation, chromatographic separation, and specific mass spectrometric parameters, offers a robust framework for researchers. By understanding the causality behind the fragmentation, scientists can confidently elucidate the structure of this and other related phenolic compounds, advancing research in phytochemistry, food science, and pharmacology.

References

  • ResearchGate. (n.d.). Typical mass spectra of the fragmentation patterns of... [Download Scientific Diagram]. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). MS 2 Spectra of feruloylquinic acid. V is the feruloyl- quinic parent ion eluted at 32 min. Retrieved February 6, 2026, from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved February 6, 2026, from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). How to distinguish between feruloyl quinic acids and isoferuloyl quinic acids by liquid chromatography/tandem mass spectrometry | Request PDF. Retrieved February 6, 2026, from [Link]

  • Ncbi.nlm.nih.gov. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). MS 2 , MS 3 , and MS 4 spectra of caffeoyl-feruloylquinic acid 43 in negative ion mode (parent ion at m/z 529). Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). MS/MS fragmentation of ferulic acid moiety obtained by negative... Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 6, 2026, from [Link]

  • Digital CSIC. (n.d.). Improved LC-MSn characterization of hydroxycinnamic acid derivatives and 1 flavonols in different commercial mate (Ilex paragu... Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Characteristic MS/MS fragmentation patterns (collision‐induced... Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved February 6, 2026, from [Link]

  • Biomedres.us. (2021). Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in. Retrieved February 6, 2026, from [Link]

  • avestia.com. (2016). UHPLC-ESI-MS/MS analyses for quantification of phenolic compounds of Nepeta nuda subsp. Lydiae. Retrieved February 6, 2026, from [Link]

  • NIH. (n.d.). Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry. Retrieved February 6, 2026, from [Link]

  • YouTube. (2023). Fragmentation in Mass Spectrometry. Retrieved February 6, 2026, from [Link]

  • NIH. (n.d.). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Retrieved February 6, 2026, from [Link]

  • pubs.acs.org. (n.d.). Fragmentation Reactions in the Mass Spectrometry Analysis of Neutral Oligosaccharides | Lebrilla. Retrieved February 6, 2026, from [Link]

Sources

Application

Advanced Application Note: Discrimination and Analysis of 4-O-Feruloylquinic Acid by LC-MS/MS

Executive Summary & Scientific Context Feruloylquinic acids (FQAs) are bioactive chlorogenic acids exhibiting potent antioxidant and anti-inflammatory properties.[1] However, accurate quantification is plagued by the pre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Feruloylquinic acids (FQAs) are bioactive chlorogenic acids exhibiting potent antioxidant and anti-inflammatory properties.[1] However, accurate quantification is plagued by the presence of three regioisomers: 3-FQA, 4-FQA, and 5-FQA. These isomers share identical molecular masses (


 367) and similar polarity, making them indistinguishable by standard MS

analysis.

This protocol addresses the specific challenge of isolating 4-O-feruloylquinic acid . Unlike the more common 5-FQA, the 4-isomer exhibits distinct pharmacokinetics and receptor binding affinities. This guide utilizes the Clifford Hierarchical Fragmentation Scheme to distinguish isomers based on specific MS/MS product ion ratios (specifically the "dehydrated quinate" ion at


 173), ensuring data integrity for drug development and botanical standardization.

The Isomer Challenge: Theory & Mechanism

To successfully analyze 4-FQA, one must understand why it behaves differently in a mass spectrometer than its counterparts. The differentiation relies on the stereochemistry of the quinic acid moiety and how the feruloyl group facilitates fragmentation.[2]

The "Clifford Rules" for FQA Identification

According to the hierarchical scheme established by Clifford et al., the position of the acyl group on the quinic acid ring dictates the preferred fragmentation pathway in negative ion mode ESI.

  • 3-FQA: The acyl group at C3 facilitates the cleavage of the ester bond to retain the charge on the feruloyl moiety.

    • Diagnostic: Base peak is

      
       193  (Ferulate).[3][4]
      
  • 5-FQA: The acyl group at C5 typically results in the charge remaining on the quinic acid.

    • Diagnostic: Base peak is ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       191  (Quinate).[5][6]
      
  • 4-FQA (Target): The C4 position allows for a specific interaction that promotes the loss of the feruloyl group and a water molecule from the quinic acid ring.

    • Diagnostic: Base peak (or highly intense fragment) is

      
       173  (Dehydrated Quinate).
      
Visualization: Isomer Identification Logic

The following decision tree illustrates the logic required to confirm 4-FQA identity.

IsomerLogic Start Precursor Ion [M-H]- = 367 MS2 Acquire MS/MS Spectrum Start->MS2 Check193 Is Base Peak m/z 193? MS2->Check193 Check173 Is Base Peak m/z 173? Check193->Check173 No Result3 Identity: 3-FQA (Elutes 1st) Check193->Result3 Yes Result4 Identity: 4-FQA (Elutes 3rd) Check173->Result4 Yes Result5 Identity: 5-FQA (Elutes 2nd) Check173->Result5 No (Base Peak 191)

Figure 1: Decision logic for assigning FQA regioisomers based on MS/MS base peak dominance. Note: Elution order refers to standard C18 conditions.

Experimental Protocol

A. Sample Preparation (Solid Phase Extraction)

Direct protein precipitation often yields dirty baselines that obscure low-level isomers. A weak anion exchange (WAX) or HLB SPE protocol is recommended for plasma.

  • Conditioning: Load 1 mL Methanol, then 1 mL Water (0.1% Formic Acid) onto a Waters Oasis HLB cartridge (30 mg).

  • Loading: Mix 100 µL Plasma with 300 µL 0.1% Formic Acid (aq). Vortex and load.

  • Washing: Wash with 1 mL 5% Methanol in Water. (Removes salts/proteins).

  • Elution: Elute with 500 µL Methanol.

  • Reconstitution: Evaporate to dryness under

    
     at 35°C. Reconstitute in 100 µL Initial Mobile Phase (95:5 Water:ACN).
    
B. Liquid Chromatography Conditions

Separation of 4-FQA from 5-FQA is the critical step.[2][7] A standard rapid gradient will cause co-elution.

  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: Phenomenex Kinetex F5 (PFP) or Waters HSS T3 C18 (1.8 µm, 2.1 x 100 mm).

    • Expert Note: While C18 is standard, PFP (Pentafluorophenyl) phases often provide superior selectivity for positional isomers of phenolic acids due to pi-pi interactions.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
1.0 5 Load
8.0 25 Shallow gradient for isomer separation
10.0 95 Wash
12.0 95 Wash
12.1 5 Re-equilibration

| 15.0 | 5 | End |

C. Mass Spectrometry Parameters (ESI-)

Operate in Negative Ion Mode . Acidic phenols ionize poorly in positive mode.

  • Source: ESI Negative[4]

  • Capillary Voltage: -2.5 kV (Low voltage reduces in-source fragmentation)

  • Desolvation Temp: 500°C

  • Cone Voltage: 30 V

MRM Transitions Table: | Analyte | Precursor (


) | Product (

) | Cone (V) | CE (eV) | Purpose | | :--- | :--- | :--- | :--- | :--- | :--- | | 4-FQA | 367.1 | 173.0 | 30 | 22 | Quantifier (Specific) | | 4-FQA | 367.1 | 193.0 | 30 | 18 | Qualifier 1 | | 4-FQA | 367.1 | 134.0 | 30 | 28 | Qualifier 2 | | 3-FQA | 367.1 | 193.0 | 30 | 18 | Quantifier (Isomer Check) | | 5-FQA | 367.1 | 191.0 | 30 | 20 | Quantifier (Isomer Check) |

Note: The 367 -> 173 transition is the most selective for 4-FQA. If your 5-FQA peak shows a signal in this channel, it is likely "crosstalk" or insufficient chromatographic separation.

Analytical Workflow Diagram

The following diagram details the sample flow from extraction to data validation.

Workflow cluster_prep Sample Preparation cluster_lcms Instrumental Analysis cluster_data Data Validation Sample Biological Sample (Plasma/Tissue) SPE SPE Extraction (Oasis HLB) Sample->SPE Recon Reconstitute (95:5 H2O:ACN) SPE->Recon LC UHPLC Separation (C18/PFP Column) Recon->LC MS MS/MS Detection (MRM: 367->173) LC->MS Check Check Ion Ratio (173/193) MS->Check Final Quantify 4-FQA Check->Final

Figure 2: End-to-end workflow for 4-FQA analysis.

System Suitability & Validation Criteria

To ensure the trustworthiness of your data, the following criteria must be met before analyzing unknown samples:

  • Resolution Factor (

    
    ): 
    Inject a mixed standard containing 3-, 4-, and 5-FQA. The resolution between 5-FQA and 4-FQA must be 
    
    
    
    . If they co-elute, the MS quantitation will be biased because 5-FQA can produce a minor 173 fragment at high collision energies.
  • Ion Ratio Stability: For 4-FQA, the ratio of the quantifier (

    
     173) to the qualifier (
    
    
    
    193) should be consistent (
    
    
    ) across the calibration range.
  • Retention Time Order: On a standard C18 column, verify the elution order: 3-FQA (fastest)

    
    5-FQA 
    
    
    
    4-FQA (slowest). Note: This order can shift on Phenyl-Hexyl columns; run standards to confirm.

References

  • Clifford, M. N., Johnston, K. L., Knight, S., & Kuhnert, N. (2003).[2][8] Hierarchical Scheme for LC-MSn Identification of Chlorogenic Acids. Journal of Agricultural and Food Chemistry.

  • Ncube, E. N., et al. (2014). LC-MS/MS based metabolomics of Artemisia afra. South African Journal of Botany.

  • Kuhnert, N., et al. (2010).[3] Distinguishing feruloyl quinic acids. Rapid Communications in Mass Spectrometry.

  • Masike, K., et al. (2017).[3][4] Highlighting mass spectrometric fragmentation differences between hydroxycinnamoyl-quinic acids. Phytochemistry Letters.

Sources

Method

Technical Guide: In Vitro Antioxidant Profiling of 4-O-Feruloylquinic Acid

Abstract This Application Note provides a rigorous technical framework for the in vitro assessment of 4-O-Feruloylquinic acid (4-O-FQA), a bioactive quinic acid derivative found in Artemisia, coffee, and various medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note provides a rigorous technical framework for the in vitro assessment of 4-O-Feruloylquinic acid (4-O-FQA), a bioactive quinic acid derivative found in Artemisia, coffee, and various medicinal plants. Unlike generic antioxidant protocols, this guide addresses the specific physicochemical constraints of 4-O-FQA—specifically its susceptibility to acyl migration (isomerization) at neutral pH. We detail optimized protocols for DPPH, FRAP, and ORAC assays, ensuring data integrity by stabilizing the 4-O-regioisomer during analysis.

Introduction & Chemical Basis

4-O-Feruloylquinic acid (4-O-FQA) is an ester formed between quinic acid and ferulic acid. Its antioxidant potency is primarily derived from the feruloyl moiety, which contains a phenolic hydroxyl group ortho to a methoxy group. This structural feature facilitates radical scavenging via Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms.

The Stability Challenge: Acyl Migration

A critical, often overlooked variable in FQA analysis is acyl migration . In aqueous solutions at pH > 6.0, the feruloyl group migrates between the hydroxyl positions of the quinic acid ring, leading to an equilibrium mixture of 3-O-, 4-O-, and 5-O-FQA isomers.

  • Implication: Standard assay buffers (often pH 7.4) can cause rapid isomerization, invalidating structure-activity relationship (SAR) claims specific to the 4-O-isomer.

  • Solution: This guide enforces acidic stabilization or organic solvent dominance in all preparation steps to lock the regioisomer in its native state.

Mechanism of Action

The antioxidant capacity of 4-O-FQA operates through two primary pathways:

  • Direct Radical Scavenging (HAT): The phenolic hydrogen is donated to neutralize free radicals (R•), forming a resonance-stabilized phenoxyl radical.[1] The methoxy group at the C3 position of the feruloyl ring stabilizes this intermediate.

  • Metal Chelation: The quinic acid moiety, while less active in direct scavenging, contributes to secondary antioxidant effects by chelating transition metals (Fe²⁺/Cu²⁺), thereby inhibiting Fenton-type oxidative reactions.

Material Preparation & Handling

Reagents
  • Standard: 4-O-Feruloylquinic acid (purity ≥98%, HPLC grade).

  • Solvents: Methanol (LC-MS grade), Ethanol, Milli-Q Water (acidified).

  • Controls: Trolox (hydrophilic analog of Vitamin E), Ferulic Acid (to benchmark moiety activity), Chlorogenic Acid (5-CQA).

Stock Solution Preparation (Critical Control Point)

To prevent isomerization, stock solutions must be prepared in an acidic environment or pure organic solvent.

  • Weighing: Accurately weigh 10 mg of 4-O-FQA.

  • Solubilization: Dissolve in 100% Methanol or Acidified Water (0.1% Formic Acid, pH ~2.5) .

    • Note: Avoid Phosphate Buffered Saline (PBS, pH 7.4) for stock storage.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Stable for 3 months.

Experimental Protocols

DPPH Radical Scavenging Assay

Target: Measures the ability of 4-O-FQA to reduce the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH•). Mechanism: Mixed HAT/SET.

Protocol:

  • DPPH Working Solution: Dissolve DPPH in methanol to achieve an absorbance of 0.70 ± 0.02 at 517 nm (approx. 60 µM). Prepare fresh daily and protect from light.

  • Sample Preparation: Prepare a dilution series of 4-O-FQA in methanol (Range: 5 – 100 µM).

  • Reaction:

    • Add 20 µL of sample/standard to a 96-well microplate.

    • Add 180 µL of DPPH Working Solution.

    • Blank: 20 µL Methanol + 180 µL DPPH.

  • Incubation: Incubate in the dark at room temperature for 30 minutes .

  • Measurement: Read absorbance at 517 nm .

Calculation:



Report IC50 (concentration required for 50% inhibition).
FRAP (Ferric Reducing Antioxidant Power) Assay

Target: Measures reduction of Fe³⁺-TPTZ complex to Fe²⁺-TPTZ. Mechanism: SET (Single Electron Transfer). Advantage: The assay is performed at pH 3.6 , ensuring 4-O-FQA stability.

Protocol:

  • Reagents:

    • Acetate Buffer: 300 mM, pH 3.6.

    • TPTZ Solution: 10 mM TPTZ in 40 mM HCl.

    • FeCl₃ Solution: 20 mM FeCl₃·6H₂O in water.

  • FRAP Reagent: Mix Acetate Buffer : TPTZ : FeCl₃ in a 10:1:1 ratio. Warm to 37°C.

  • Reaction:

    • Add 10 µL of 4-O-FQA sample (diluted in water/methanol).

    • Add 190 µL of FRAP Reagent.

  • Incubation: 30 minutes at 37°C in the dark.

  • Measurement: Read absorbance at 593 nm .

  • Standard Curve: Use FeSO₄·7H₂O (100–2000 µM) to generate a linear calibration curve.

Output: Express results as µM Fe²⁺ equivalents or Trolox Equivalents (TE) .

ORAC (Oxygen Radical Absorbance Capacity) Assay

Target: Scavenging of peroxyl radicals generated by AAPH. Mechanism: HAT (Hydrogen Atom Transfer). Biologically most relevant.

Protocol:

  • Buffer: 75 mM Phosphate buffer (pH 7.4).

    • Critical Note: Since this assay requires pH 7.4, prepare samples immediately before use and keep them on ice to minimize isomerization time.

  • Reagents:

    • Fluorescein (Probe): 80 nM final concentration.

    • AAPH (Generator): 153 mM final concentration (prepare fresh).

  • Reaction (96-well black plate):

    • Add 20 µL of 4-O-FQA sample / Trolox standards.

    • Add 120 µL of Fluorescein solution.

    • Incubate 15 min at 37°C.

    • Add 60 µL of AAPH solution to initiate reaction.

  • Kinetics: Read Fluorescence (Ex: 485 nm, Em: 520 nm) every minute for 60–90 minutes until signal decays.

Calculation: Calculate the Area Under the Curve (AUC).



Report as Trolox Equivalents (µmol TE/g or µmol TE/mol).

Data Visualization & Workflows

Integrated Experimental Workflow

This diagram illustrates the critical path from compound isolation to data generation, emphasizing the stability control points.

AntioxidantWorkflow cluster_Assays Assay Selection Stock 4-O-FQA Powder (-20°C Storage) Solubilization Solubilization (MeOH or pH 2.5 Acidic Water) Stock->Solubilization Weighing Dilution Working Dilutions (Keep Cold / Acidic) Solubilization->Dilution Serial Dilution DPPH DPPH Assay (Radical Scavenging) Dilution->DPPH FRAP FRAP Assay (Reducing Power, pH 3.6) Dilution->FRAP ORAC ORAC Assay (Peroxyl Scavenging, pH 7.4) Dilution->ORAC Immediate Use Data Data Analysis (IC50 / TEAC Calculation) DPPH->Data Abs @ 517nm FRAP->Data Abs @ 593nm ORAC->Data AUC (Fluor)

Caption: Workflow emphasizing acidic solubilization to prevent acyl migration before assay execution.

Mechanistic Pathway of Feruloyl Scavenging

The following diagram details how the feruloyl moiety stabilizes radicals, the core chemical event measured in these assays.

Mechanism FQA 4-O-Feruloylquinic Acid (Native State) Intermediate Transition State [H-Atom Transfer] FQA->Intermediate Donates H• Radical Free Radical (R•) (DPPH•, ROO•) Radical->Intermediate Accepts H• Phenoxyl Phenoxyl Radical (Resonance Stabilized) Intermediate->Phenoxyl Oxidation Neutral Neutralized Species (RH) Intermediate->Neutral Reduction Phenoxyl->Phenoxyl Methoxy Stabilization (Ortho-substitution)

Caption: Mechanism of Hydrogen Atom Transfer (HAT) where the feruloyl moiety neutralizes free radicals.

Comparative Data Summary

The following table summarizes expected trends for 4-O-FQA compared to common standards, based on structural properties.

AssayMechanismpH Condition4-O-FQA Activity vs. 5-CQANotes
DPPH HAT / SETNeutral (MeOH)ComparableActivity driven by phenolic OH; ferulic moiety is slightly less active than caffeic (catechol) moiety.
FRAP SETAcidic (3.6)LowerCaffeoyl groups (di-OH) generally reduce Fe³⁺ more efficiently than Feruloyl (mono-OH/methoxy).
ORAC HATNeutral (7.4)HighFerulic derivatives often show superior peroxyl scavenging due to resonance stability.

References

  • Clifford, M. N. (2000). Chlorogenic acids and other cinnamates – nature, occurrence, dietary burden, absorption and metabolism. Journal of the Science of Food and Agriculture, 80(7), 1033–1043. Link

  • Kikuzaki, H., Hisamoto, M., Hirose, K., Akiyama, K., & Taniguchi, H. (2002). Antioxidant properties of ferulic acid and its related compounds. Journal of Agricultural and Food Chemistry, 50(7), 2161–2168. Link

  • Xie, C., & Zhong, D. (2012). Investigation of acyl migration in mono- and dicaffeoylquinic acids under aqueous basic, aqueous acidic, and dry roasting conditions. Journal of Agricultural and Food Chemistry, 60(36), 9267–9279. Link

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290–4302. Link

  • Goupy, P., Hugues, M., Boivin, P., & Amiot, M. J. (1999). Antioxidant composition and activity of barley (Hordeum vulgare) and malt extracts and of isolated phenolic compounds. Journal of the Science of Food and Agriculture, 79(12), 1625–1634. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-O-Feruloylquinic Acid (4-FQA) Stability

Ticket ID: FQA-STAB-001 Subject: Preventing degradation and isomerization of 4-FQA during extraction Assigned Specialist: Senior Application Scientist Status: Open Executive Summary You are likely reading this because yo...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: FQA-STAB-001 Subject: Preventing degradation and isomerization of 4-FQA during extraction Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary

You are likely reading this because your HPLC chromatograms are showing "ghost peaks" or significantly lower yields of 4-O-feruloylquinic acid (4-FQA) than expected.

The Core Problem: 4-FQA is thermodynamically unstable. Unlike its more robust isomer 5-FQA, the 4-acyl group is prone to acyl migration (intramolecular transesterification). Under neutral pH or elevated temperatures, the feruloyl group physically moves from carbon-4 to carbon-5 or carbon-3 on the quinic acid ring. This is not "degradation" in the sense of destruction, but isomerization , rendering your specific quantification invalid.

This guide provides a Kinetic Lockdown Protocol to freeze this migration and ensure the integrity of your target molecule.

Module 1: The Mechanism of Failure (Isomerization)

To prevent loss, you must understand the enemy. The degradation of 4-FQA is rarely due to bond cleavage (hydrolysis) unless you are using extreme acid/base. It is almost exclusively due to acyl migration .

The Migration Pathway

The quinic acid moiety has free hydroxyl groups adjacent to the ester linkage. In aqueous or protic solvents, especially at pH > 5.0, the neighboring hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the feruloyl ester. This forms a transient ortho-acid intermediate, allowing the feruloyl group to "slide" to the more thermodynamically stable 5-position.

Visualization: The Migration Trap

AcylMigration Node4FQA 4-O-FQA (Target Molecule) Intermediate Ortho-Acid Intermediate Node4FQA->Intermediate pH > 5.0 Heat Node5FQA 5-O-FQA (Thermodynamic Sink) Intermediate->Node5FQA Irreversible Migration Node3FQA 3-O-FQA (Minor Isomer) Intermediate->Node3FQA Minor Pathway AcidBlock PROTECTIVE BLOCK: pH < 3.0 Low Temp

Figure 1: The Acyl Migration Pathway. The 4-isomer is kinetically favored but thermodynamically unstable, naturally migrating to the 5-isomer (red) unless blocked by acidic conditions (green).

Module 2: The "Kinetic Lockdown" Extraction Protocol

This protocol is designed to minimize Polyphenol Oxidase (PPO) activity and prevent Acyl Migration .

Reagents Required:
  • Extraction Solvent: 70% Methanol / 29.5% Water / 0.5% Formic Acid (v/v/v).

    • Why Methanol? Higher solvation efficiency for FQAs than ethanol.

    • Why Formic Acid? Maintains pH ~2.5, protonating the hydroxyls and preventing nucleophilic attack (migration).

  • Quenching Agent: Liquid Nitrogen (optional but recommended).

Step-by-Step Methodology
  • Lyophilization (Freeze-Drying):

    • Do NOT oven dry. Heat + residual moisture = rapid isomerization.

    • Freeze-dry fresh plant material immediately to remove water (the medium for migration).

  • Cryogenic Grinding:

    • Grind the lyophilized tissue to a fine powder.

    • Pro Tip: If grinding fresh tissue, use liquid nitrogen to keep the sample brittle and below -20°C.

  • The Acidified Extraction (Critical Step):

    • Add the Extraction Solvent (pre-chilled to 4°C) to the powder at a ratio of 1:20 (w/v).

    • Vortex immediately for 30 seconds.

  • Assisted Extraction (Choose One):

    • Option A (Ultrasound - UAE): Sonication bath at < 25°C for 15 minutes. Warning: Sonication generates heat. Add ice to the bath water.

    • Option B (Maceration): Shake in the dark at 4°C for 4 hours.

  • Clarification:

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Filter supernatant through a 0.22 µm PTFE filter.

  • Storage:

    • Analyze immediately. If storage is necessary, store at -80°C. Never store in the autosampler at room temperature for >4 hours.

Module 3: Troubleshooting & Data Analysis

Comparison of Stability Factors

The following table summarizes how different variables impact 4-FQA recovery.

ParameterConditionEffect on 4-FQAMechanism
pH Neutral (pH 7)Critical Loss Promotes formation of alkoxide ion, triggering migration to 5-FQA.
pH Acidic (pH 2-3)Stabilized Protonation of OH groups inhibits nucleophilic attack.
Temperature > 40°CDegradation Provides activation energy for transesterification.
Solvent 100% WaterHigh Risk Water facilitates hydrolysis and migration; PPO is most active.
Solvent 70% MeOH (Acidified)Optimal Denatures PPO enzymes; stabilizes ester bond.
Workflow Visualization

ExtractionWorkflow Start Raw Plant Material Step1 Lyophilization (Remove Water) Start->Step1 Step2 Cryogenic Grinding (Prevent Heat) Step1->Step2 Step3 Solvent Addition (70% MeOH + 0.5% Formic Acid) Step2->Step3 Critical Control Point Step4 Extraction (UAE < 25°C) Step3->Step4 Step5 Filtration & Analysis (HPLC-MS/MS) Step4->Step5

Figure 2: The Kinetic Lockdown Workflow. Blue nodes represent physical processing; Green represents chemical stabilization; Yellow represents the extraction event.

Frequently Asked Questions (FAQ)

Q: I see a large peak for 5-FQA but almost no 4-FQA. Did my plant not produce it? A: It is highly likely your plant did produce it, but you converted it during extraction. If you used water or ethanol without acid, or if you used heat (Soxhlet), you forced the 4-FQA to isomerize into the more stable 5-FQA. Repeat the protocol using the "Kinetic Lockdown" method to verify.

Q: Can I use Ethanol instead of Methanol? A: Yes, but Methanol is generally preferred for lower viscosity and better penetration of the cellular matrix for chlorogenic acids. If you must use Ethanol (e.g., for food-grade extracts), ensure it is acidified to pH 2.5.

Q: Why do I need to keep the autosampler cold? A: Even in the vial, acyl migration occurs. At 25°C, significant isomerization can occur within 12-24 hours. Keeping the autosampler at 4°C slows this kinetic process significantly.

Q: Is 4-FQA sensitive to light? A: Yes, like all hydroxycinnamic acids, it can undergo cis-trans isomerization under UV light. Perform extractions in amber glassware or low-light conditions.

References

  • Clifford, M. N., et al. (2017). "Chlorogenic acids and the acyl-quinic acids: discovery, biosynthesis, bioavailability and bioactivity." Natural Product Reports. (Authoritative review on the nomenclature and stability of acyl-quinic acids).

  • Jaiswal, R., & Kuhnert, N. (2010). "Hierarchical scheme for liquid chromatography/multi-stage spectrometric identification of 3,4,5-triacyl chlorogenic acids in green coffee beans." Rapid Communications in Mass Spectrometry. (Details the MS fragmentation patterns distinguishing 4-FQA from 5-FQA).

  • Narita, Y., & Inouye, K. (2013). "Degradation kinetics of chlorogenic acid at various pH values and effects of ascorbic acid and epigallocatechin gallate on its stability under alkaline conditions." Journal of Agricultural and Food Chemistry. (Establishes the pH-dependence of acyl migration).

  • Dawidowicz, A. L., & Typek, R. (2011). "Transformation of chlorogenic acids during the coffee brewing process." European Food Research and Technology. (Provides evidence of temperature-induced isomerization).[1]

Sources

Optimization

Technical Support Center: Extraction Optimization for 4-O-Feruloylquinic Acid (4-FQA)

Executive Summary: The Stability Paradox Extracting 4-O-Feruloylquinic acid (4-FQA) presents a unique "Heisenberg" challenge: the energy required to extract the compound (heat, ultrasound) is often sufficient to destroy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

Extracting 4-O-Feruloylquinic acid (4-FQA) presents a unique "Heisenberg" challenge: the energy required to extract the compound (heat, ultrasound) is often sufficient to destroy it.[1] Unlike its more stable cousin 5-CQA (Chlorogenic acid), 4-FQA is kinetically unstable and prone to acyl migration —a phenomenon where the feruloyl group physically shifts positions on the quinic acid ring, converting your target 4-FQA into 3-FQA or 5-FQA during the extraction process.[1]

This guide moves beyond generic "polyphenol extraction" to address the specific thermodynamic controls required to isolate 4-FQA intact.

Module 1: Solvent System Engineering
Q1: I am seeing high yields with 100% Methanol, but my HPLC chromatograms show "ghost peaks" near my target. What is happening?

A: You are likely generating artifacts and isomers . Using 100% Methanol (or Ethanol) promotes two detrimental reactions:

  • Transesterification: In the absence of water, the alcohol solvent attacks the ester linkage, creating methyl-ferulate or methyl-quinate artifacts.[1]

  • Dehydration: Pure organic solvents can strip structural water, altering the solubility equilibrium and precipitating co-extractives that interfere with chromatography.

The Fix: Switch to a binary aqueous-organic system .

  • Recommendation: 70% Methanol : 30% Water (v/v).

  • Why: The feruloyl moiety is hydrophobic (requires organic solvent), while the quinic acid core is hydrophilic (requires water). The 70:30 ratio sits at the polarity "sweet spot" (approx. dielectric constant

    
    ), maximizing solubility while suppressing transesterification.
    
Q2: My 4-FQA peak area decreases over time in the autosampler. How do I stop this?

A: This is a pH-driven acyl migration issue.[1] At neutral or slightly alkaline pH (common in raw leaf extracts due to dissolved minerals), the hydroxyl groups on the quinic acid ring deprotonate. The resulting alkoxide ion attacks the carbonyl carbon of the feruloyl group, causing it to "hop" to the adjacent carbon (e.g., 4-FQA


 5-FQA).

The Fix: Acidify the solvent immediately.

  • Protocol: Add 0.5% to 1.0% Formic Acid to your extraction solvent.

  • Mechanism: Acidification keeps the quinic acid hydroxyls protonated (

    
    ), preventing the formation of the nucleophilic alkoxide (
    
    
    
    ) required for migration.[1]
  • Target pH: Maintain extract pH

    
    .
    
Module 2: Troubleshooting & Optimization Data

Table 1: Solvent Performance Matrix for 4-FQA Recovery

Solvent SystemExtraction Yield (Relative)Stability (Isomerization)Artifact FormationVerdict
100% Methanol ModerateLowHigh (Methyl esters)Avoid
50% Ethanol (aq) HighModerateLowGood for food grade, but lower selectivity.
70% MeOH + 0.1% HCl HighLow (Hydrolysis risk)LowRisky. HCl is too strong; causes hydrolysis.
70% MeOH + 1% Formic Optimal High Negligible Recommended Standard.
Module 3: The Optimized Protocol (Step-by-Step)

Objective: Isolate 4-FQA from Eucommia ulmoides (or similar foliage) with <5% isomerization.

Phase 1: Pre-Treatment [1]
  • Lyophilization: Freeze-dry leaves instead of oven drying. Heat drying (>60°C) initiates isomerization before extraction begins.

  • Grinding: Pulverize to 60-80 mesh. Finer powder increases surface area but risks clogging filters; coarser powder reduces yield.[1]

Phase 2: Extraction (The "Cold-Acid" Method)
  • Solvent Prep: Prepare 70% Methanol / 29% Water / 1% Formic Acid .[1]

  • Ratio: Use a solid-to-liquid ratio of 1:20 (w/v) (e.g., 1g powder in 20mL solvent).

  • Process: Ultrasound-Assisted Extraction (UAE) .

    • Critical Control Point: Set temperature to 30°C . Do NOT exceed 40°C.

    • Power: 250W - 300W.[1]

    • Time: 20 - 30 minutes.[1] (Prolonged sonication generates hydroxyl radicals that degrade FQAs).

Phase 3: Stabilization
  • Centrifugation: 8000 rpm for 10 mins at 4°C.

  • Filtration: 0.22 µm PTFE filter (Nylon filters can bind phenolics).

  • Storage: Analyze immediately or store at -80°C. Never store in the autosampler (>4°C) for >12 hours.

Module 4: Process Visualization

The following diagram illustrates the critical decision pathways and chemical risks during the extraction workflow.

ExtractionWorkflow RawMaterial Raw Leaf Material (Eucommia ulmoides) Drying Drying Process RawMaterial->Drying Grinding Grinding (60-80 Mesh) Drying->Grinding SolventChoice Solvent Selection CRITICAL STEP Grinding->SolventChoice BadSolvent Neutral/Pure Alcohol (e.g., 100% EtOH) SolventChoice->BadSolvent Standard Approach GoodSolvent Acidified Aqueous Alcohol (70% MeOH + 1% Formic) SolventChoice->GoodSolvent Optimized Approach Extraction UAE Extraction (Temp < 40°C, 30 min) BadSolvent->Extraction GoodSolvent->Extraction Isomerization FAILURE: Acyl Migration (4-FQA -> 5-FQA) Artifacts Formed Extraction->Isomerization If pH > 4 or Temp > 50°C Success SUCCESS: High Yield 4-FQA Stable Profile Extraction->Success If pH < 3.5 & Temp < 40°C

Caption: Workflow logic for 4-FQA extraction highlighting the critical impact of solvent acidification on preventing isomerization failure modes.

References
  • Li, X., et al. (2024). Optimization of extraction conditions for the extraction of phenolic compounds from Moringa oleifera leaves. ResearchGate. Link

  • BenchChem Technical Support. (2025). Application Note: A Protocol for the Preparative Isolation of 5-Feruloylquinic Acid Isomers. BenchChem. Link

  • Xue, Y., et al. (2021). Degradation kinetics and isomerization of 5-O-caffeoylquinic acid under ultrasound. National Institutes of Health (PMC). Link

  • TargetMol. (2024). 4-O-Feruloylquinic acid Chemical Properties and Stability. TargetMol. Link

  • Kuhnert, N., et al. (2017).[2] Chlorogenic acids and the acyl-quinic acids: discovery, biosynthesis, bioavailability and bioactivity. Royal Society of Chemistry (Natural Product Reports). Link

  • Liu, W., et al. (2020).[3] Process Optimization of Ultrasonic-Assisted Extraction and Resin Purification of Flavonoids from Eucommia ulmoides Leaves. MDPI (Molecules). Link

Sources

Troubleshooting

Technical Support Hub: Stability of 4-O-Feruloylquinic Acid (4-FQA)

Ticket ID: FQA-STAB-001 Department: Application Science & Analytical Standards Subject: Troubleshooting Stability, Isomerization, and pH-Dependent Degradation Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: FQA-STAB-001 Department: Application Science & Analytical Standards Subject: Troubleshooting Stability, Isomerization, and pH-Dependent Degradation Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Silent" Instability

Welcome to the technical support center. If you are working with 4-O-Feruloylquinic acid (4-FQA) , you are handling a "kinetic isomer." Unlike the thermodynamically more stable 5-acyl isomers (like the classic chlorogenic acid), 4-FQA is highly prone to acyl migration .

In aqueous solution, the ester bond at the C4 position of the quinic acid ring is not static. Under specific pH conditions, it will migrate to the C3 or C5 positions, or hydrolyze completely. This guide provides the mechanistic understanding and protocols required to maintain the integrity of your standard.

Core Mechanism: Why is your compound changing?

The instability of 4-FQA is driven by two primary mechanisms, heavily influenced by pH:

  • Acyl Migration (Isomerization): This is an intramolecular transesterification. The vicinal hydroxyl groups on the quinic acid ring attack the ester carbonyl at C4, causing the feruloyl group to "hop" to neighboring carbons (C3 or C5). This occurs rapidly at pH > 6.0 .

  • Alkaline Hydrolysis: At pH > 8.0 , hydroxide ions attack the ester bond, cleaving the molecule into Ferulic Acid and Quinic Acid.

  • Photo-Isomerization: UV light causes the double bond on the feruloyl side chain to flip from trans (natural) to cis.

Visualization: The Degradation & Migration Pathway

The following diagram illustrates the chemical fate of 4-FQA in solution.

FQA_Stability FQA4 4-O-Feruloylquinic Acid (Target Compound) FQA3 3-O-Feruloylquinic Acid (Isomer) FQA4->FQA3 pH > 6.0 (Acyl Migration) FQA5 5-O-Feruloylquinic Acid (Thermodynamic Sink) FQA4->FQA5 pH > 6.0 (Acyl Migration) Hydrolysis Hydrolysis Products (Ferulic Acid + Quinic Acid) FQA4->Hydrolysis pH > 8.0 (Saponification) CisFQA cis-Isomers (UV Artifacts) FQA4->CisFQA UV Light (254/366nm) FQA3->Hydrolysis FQA5->Hydrolysis

Figure 1: Reaction pathways for 4-FQA. Blue indicates the target; Yellow indicates migration isomers; Red indicates irreversible degradation.

Troubleshooting Guide (FAQ Format)

Issue 1: "I see extra peaks in my HPLC chromatogram."

Diagnosis: Acyl Migration.[1][2] The Scenario: You prepared a pure standard of 4-FQA in water or methanol. After 4 hours in the autosampler, you see new peaks emerging at different retention times, but the UV spectrum is identical. Technical Explanation: The 4-position is kinetically unstable. In non-acidified protic solvents (like water or methanol), the feruloyl group migrates to the 3- and 5-positions to reach thermodynamic equilibrium. This happens even faster if the autosampler is not cooled. Corrective Action:

  • Acidify Solvents: Always maintain pH < 3.0. Add 0.1% Formic Acid or Acetic Acid to all solvents.

  • Avoid Pure Methanol: Methanolysis can occur. Use acidified Water:Acetonitrile mixtures for storage.

Issue 2: "My solution turned from clear to yellow/brown."

Diagnosis: Alkaline Hydrolysis & Oxidation. The Scenario: You attempted to adjust the pH to 7.4 (physiological pH) for a cell culture assay. Within minutes, the solution yellowed. Technical Explanation: At pH > 7.0, the phenolic proton is removed, leading to the formation of quinones (oxidation) and rapid ester hydrolysis. 4-FQA half-life at pH 8.0 is often less than 20 minutes. Corrective Action:

  • Prepare Fresh: For physiological assays, prepare the stock in DMSO (acidified) and spike into the buffer immediately before use.

  • Use Antioxidants: Co-incubation with Ascorbic Acid or Sodium Metabisulfite can retard the oxidative yellowing, though it won't stop hydrolysis.

Issue 3: "My peaks are splitting or broadening."

Diagnosis: Cis-Trans Photo-isomerization.[3][4][5][6] The Scenario: The sample was left on the benchtop under fluorescent lights or near a window. Technical Explanation: The double bond in the ferulic acid moiety absorbs UV/Blue light. The natural trans isomer converts to the cis isomer, which has a slightly different polarity and retention time. Corrective Action:

  • Amber Glass: strictly use amber vials.

  • Minimize Exposure: Wrap columns and tubing in foil if the run time is long.

Stability Data & Protocols

Comparative pH Stability Table

The following data approximates the half-life (


) of mono-acyl quinic acids in aqueous solution at 25°C.
pH ConditionEstimated

Dominant ReactionRecommendation
pH 2.0 - 3.0 > 3 MonthsMinimalIdeal Storage
pH 5.0 ~ 48 HoursSlow Isomerization (to 3/5-FQA)Limit exposure
pH 7.0 < 2 HoursRapid IsomerizationCritical Failure Point
pH 8.5 < 20 MinutesHydrolysis (Irreversible)Avoid completely
Protocol: Validated Stability Assay

Use this protocol to verify the integrity of your 4-FQA stock.

Materials:

  • Buffer A: 10mM Ammonium Acetate, pH 8.0 (Stress condition)

  • Buffer B: 0.1% Formic Acid in Water (Control condition)

  • Stop Solution: 5% Formic Acid in Methanol

Workflow:

  • Preparation: Prepare a 1 mM stock of 4-FQA in DMSO.

  • Spike: Add 10 µL of stock to 990 µL of Buffer A and Buffer B (separate vials).

  • Incubation: Incubate at 25°C.

  • Sampling: At T=0, T=30min, T=60min, remove 100 µL.

  • Quench: Immediately add 100 µL of Stop Solution to the aliquot to freeze the reaction.

  • Analysis: Inject onto HPLC-UV (320 nm).

    • Pass Criteria: Buffer B shows >98% original peak area.

    • Fail Criteria: Buffer A shows emergence of peaks at relative retention times (RRT) of ~0.9 (3-FQA) and ~1.1 (5-FQA).

Workflow Visualization: Troubleshooting Decision Tree

Troubleshooting Start Start: Unexpected HPLC Peak CheckRT Is the new peak's UV spectrum identical to 4-FQA? Start->CheckRT CheckTime Did it appear after storage > 24h? CheckRT->CheckTime Yes (Same UV) CheckColor Is the solution yellow? CheckRT->CheckColor No (Shifted UV) Isomer Diagnosis: Acyl Migration (3-FQA or 5-FQA) CheckTime->Isomer Yes (pH > 5) Photo Diagnosis: Cis-Isomer (Light Exposure) CheckTime->Photo No (Fresh but Light Exposed) Hydrolysis Diagnosis: Hydrolysis (Ferulic Acid) CheckColor->Hydrolysis Yes (pH > 8) Check Column/Matrix Check Column/Matrix CheckColor->Check Column/Matrix No

Figure 2: Decision tree for identifying degradation products during LC-MS/HPLC analysis.

References

  • Xue, M., et al. (2016). Comparative stability of caffeoylquinic acids under ultrasonic treatment at different pH. Ultrasonics Sonochemistry.

  • Narita, Y., & Inouye, K. (2013).[7] Degradation kinetics of chlorogenic acid at various pH values and effects of ascorbic acid and epigallocatechin gallate on its stability under alkaline conditions. Journal of Agricultural and Food Chemistry.

  • Deshpande, S., et al. (2014). Investigation of acyl migration in mono- and dicaffeoylquinic acids under aqueous basic, aqueous acidic, and dry roasting conditions. Journal of Agricultural and Food Chemistry.

  • Dawidowicz, A. L., & Typek, R. (2011). The influence of pH on the thermal stability of 5-O-caffeoylquinic acid in aqueous solutions. Food Chemistry.

  • Frank, O., et al. (2007). Kinetics of the trans-cis isomerization of ferulic acid and its ester derivatives. Journal of Agricultural and Food Chemistry.

Sources

Optimization

Selecting the best internal standard for 4-O-Feruloylquinic acid quantification

Technical Support Center: Quantification of 4-O-Feruloylquinic Acid Guide Topic: Selecting and Validating the Optimal Internal Standard for LC-MS/MS Analysis Introduction Accurate quantification of bioactive compounds su...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quantification of 4-O-Feruloylquinic Acid

Guide Topic: Selecting and Validating the Optimal Internal Standard for LC-MS/MS Analysis

Introduction

Accurate quantification of bioactive compounds such as 4-O-Feruloylquinic acid is paramount in pharmaceutical development, natural product research, and clinical science. The inherent variability in sample preparation, injection volumes, and mass spectrometer response—particularly ion suppression or enhancement from complex biological matrices—necessitates the use of an internal standard (IS). An appropriate IS co-analyzed with the target analyte normalizes these variations, ensuring the precision, accuracy, and reliability of the analytical data.

This guide provides a comprehensive framework for researchers and scientists to select, troubleshoot, and validate an internal standard for the robust quantification of 4-O-Feruloylquinic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is an internal standard (IS) and why is it indispensable for quantifying 4-O-Feruloylquinic acid?

An internal standard is a compound of known concentration added to every sample, calibrant, and quality control (QC) sample prior to sample processing.[1] Its purpose is to mimic the analyte (4-O-Feruloylquinic acid) throughout the analytical workflow. By calculating the ratio of the analyte's response to the IS's response, we can correct for procedural inconsistencies. This is crucial because:

  • It Corrects for Sample Preparation Losses: Any loss of analyte during extraction, evaporation, or reconstitution steps will be mirrored by a proportional loss of the IS.

  • It Normalizes Injection Volume Variability: Minor differences in the volume injected into the LC-MS system affect both the analyte and the IS equally.

  • It Compensates for Matrix Effects: Biological matrices (e.g., plasma, urine, tissue homogenates) contain endogenous compounds that can co-elute with the analyte and interfere with its ionization, either suppressing or enhancing the signal. A well-chosen IS experiences the same matrix effects, ensuring the analyte/IS ratio remains constant and reflective of the true concentration.

Q2: What defines an ideal internal standard for an LC-MS/MS assay?

The "gold standard" is a stable isotope-labeled (SIL) version of the analyte.[2][3] SILs have nearly identical physicochemical properties, ensuring they behave the same way during extraction and chromatography. Because they differ in mass, the mass spectrometer can distinguish them from the analyte. When a SIL-IS is not available, a structural analogue is used. The key characteristics include:

  • Structural Similarity: The IS should have a chemical structure closely related to the analyte.[2]

  • Similar Physicochemical Properties: This includes comparable extraction recovery, chromatographic retention, and ionization efficiency.

  • Mass Difference: The IS must have a different mass-to-charge ratio (m/z) to be distinguished from the analyte by the mass spectrometer.

  • Chromatographic Resolution: A structural analogue IS should be chromatographically resolved from the analyte to prevent isobaric interference. A SIL-IS, however, is expected to co-elute.

  • Purity and Stability: The IS must be highly pure, free of the analyte, and stable in solution and throughout the analytical process.

  • Non-Endogenous: The IS must not be naturally present in the study samples.

Q3: Is a stable isotope-labeled (SIL) 4-O-Feruloylquinic acid commercially available?

As of early 2026, a dedicated, commercially available stable isotope-labeled 4-O-Feruloylquinic acid (e.g., 4-O-Feruloylquinic acid-d₃ or -¹³C₃) is not readily found in major supplier catalogs. While custom synthesis is an option, it can be costly and time-consuming. Therefore, the selection of a suitable structural analogue is often the most practical approach.

Q4: If a SIL-IS is unavailable, what are the most promising structural analogues for 4-O-Feruloylquinic acid?

The primary candidates are other phenolic acids that share structural motifs with the analyte. The goal is to find a compound that mimics the ester linkage between a hydroxycinnamic acid and quinic acid, or at least shares the core ferulic acid structure. Top candidates include:

  • Positional Isomers: 3-O-Feruloylquinic acid or 5-O-Feruloylquinic acid.[4] These are the closest possible analogues but require excellent chromatographic separation to be viable. Their fragmentation patterns in MS/MS can be similar, necessitating careful optimization.[5][6]

  • Related Hydroxycinnamic Acids: Ferulic acid, Sinapic acid, or Caffeic acid.[7][8][9][10] These compounds share the core phenylpropanoid structure. Sinapic acid, with its two methoxy groups, is structurally very similar to the feruloyl moiety.[11][12][13][14]

  • Structurally Similar but Chromatographically Distinct Compounds: Syringic acid has been successfully used as an IS for the analysis of phenolic compounds in plant matrices.[7] Its structure is related, but it typically has a different retention time, which is advantageous for avoiding interference.

Section 2: Troubleshooting Guide

Problem Encountered Potential Root Causes & Explanation Recommended Corrective Actions
High Variability in IS Peak Area (>15-20% RSD) Across a Run 1. Inconsistent IS Spiking: The pipette used to add the IS may be inaccurate or used improperly. 2. IS Instability: The IS may be degrading in the sample matrix or autosampler over the course of the run. 3. Differential Matrix Effects: The IS may not be tracking the analyte perfectly, and severe, sample-specific matrix effects are impacting its signal more than the analyte's.1. Verify pipette calibration. Ensure the IS is added consistently and vortexed immediately. 2. Perform stability tests (e.g., bench-top, autosampler stability) for the IS in the processed matrix. 3. Re-evaluate the choice of IS. Consider an analogue that is structurally more similar or investigate ways to improve sample cleanup to reduce matrix effects.
Analyte Detected in Blank Samples (Matrix + IS only) 1. IS Contamination: The IS reference material may contain the analyte as an impurity. This is a common issue, especially with non-SIL standards. 2. System Carryover: Residual analyte from a high-concentration sample may be carried over into the subsequent injection.1. Analyze a high-concentration solution of the IS alone. The analyte peak area should be less than 20% of the analyte peak area at the Lower Limit of Quantification (LLOQ). 2. Optimize the LC wash method between injections. Use a stronger solvent or increase the wash volume/time. Inject a series of blank samples after the highest calibrator to assess carryover.
Poor Correlation Between Analyte and IS Response 1. Divergent Physicochemical Properties: The chosen structural analogue may have different extraction efficiency or ionization properties compared to 4-O-Feruloylquinic acid. 2. Metabolic Instability: One compound may be degrading faster than the other during sample incubation or processing.1. Conduct a thorough IS evaluation as described in Protocol 3.1. Compare extraction recovery and matrix effects side-by-side. 2. Perform stability assessments for both the analyte and the IS under various conditions (e.g., temperature, pH, time).

Section 3: Experimental Protocols & Workflows

Protocol 3.1: Systematic Selection of a Structural Analogue IS

This protocol outlines a systematic, data-driven approach to selecting the best structural analogue when a SIL-IS is unavailable.[15]

Objective: To identify a structural analogue that exhibits parallel behavior to 4-O-Feruloylquinic acid in terms of extraction, chromatography, and mass spectrometric response.

Step 1: Candidate Identification & Procurement

  • Based on the recommendations in FAQ Q4, procure high-purity reference standards (>98%) for 3-5 potential candidates (e.g., 3-O-Feruloylquinic acid, Sinapic acid, Syringic acid).[16][17][18][19][20]

  • Prepare individual stock solutions of each candidate and 4-O-Feruloylquinic acid in a suitable solvent like DMSO or methanol.[17]

Step 2: Initial Chromatographic & MS Screening

  • Develop a preliminary LC-MS/MS method capable of separating all candidates from the analyte and from each other.

  • Optimize MS parameters (e.g., precursor/product ion transitions, collision energy) for each compound in both positive and negative ionization modes to determine the most sensitive and specific detection method. 4-O-Feruloylquinic acid and its analogues generally ionize well in negative mode.[5]

  • Inject a mix of all compounds to confirm retention times and ensure no isobaric interferences exist at the analyte's retention time.

Step 3: Extraction Recovery & Matrix Effect Evaluation

  • Prepare Three Sets of Samples (in triplicate):

    • Set A (Neat Solution): Spike analyte and all IS candidates into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Process blank biological matrix (e.g., plasma) through the entire extraction procedure. Spike the analyte and IS candidates into the final extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and IS candidates into the blank biological matrix before starting the extraction procedure.

  • Analyze all samples and calculate the following:

    • Extraction Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100 .

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100 .

  • Selection: Choose the IS candidate whose Extraction Recovery and Matrix Effect values most closely match those of 4-O-Feruloylquinic acid. An ideal analogue will show parallel behavior, even if the absolute values are not identical.

Protocol 3.2: Validation of the Chosen Internal Standard

Once a primary candidate is selected, its suitability must be rigorously validated according to regulatory guidelines.

Objective: To confirm that the chosen IS is fit for purpose and will ensure the accuracy and precision of the quantitative method.

Step 1: Purity and Identity Confirmation

  • Obtain the Certificate of Analysis (CoA) for the IS.

  • Confirm its identity and purity using an independent method if necessary (e.g., high-resolution MS, NMR).

Step 2: Cross-Talk and Interference Assessment

  • Analyte -> IS Channel: Analyze a sample containing only the analyte at the Upper Limit of Quantification (ULOQ). The response in the IS's MRM channel should be negligible (e.g., <0.1% of the IS response).

  • IS -> Analyte Channel: Analyze a sample containing only the IS at its working concentration. The response in the analyte's MRM channel should be insignificant (e.g., <5% of the LLOQ response).

Step 3: IS Response Consistency

  • Process a full analytical batch (calibrators, QCs, and at least 20 different matrix samples).

  • Calculate the Relative Standard Deviation (RSD) of the IS peak area across all samples (excluding blanks). The RSD should ideally be within 15-20%, demonstrating consistent recovery and minimal differential matrix effects.

Step 4: Integration into Full Method Validation

  • Use the selected IS to perform the full bioanalytical method validation, including assessments of linearity, accuracy, precision, selectivity, dilution integrity, and stability as per FDA or other relevant guidelines. The performance of the method during these tests is the ultimate confirmation of the IS's suitability.

Section 4: Data Presentation & Visualization

Table 1: Physicochemical Properties of 4-O-Feruloylquinic Acid

PropertyValueSource(s)
Molecular Formula C₁₇H₂₀O₉[16][17][18][19]
Molecular Weight 368.34 g/mol [16][17][18][19]
CAS Number 2613-86-7[16][17][18][19]
Appearance White to off-white powder[19]
Solubility DMSO, Methanol, Ethanol, Acetone[17][18]

Table 2: Comparative Analysis of Potential Structural Analogue Internal Standards

Internal StandardStructureMolecular Weight ( g/mol )Rationale for Selection (Pros)Key Considerations (Cons)
3-O-Feruloylquinic acid C₁₇H₂₀O₉368.34Highest structural similarity; likely to have very similar extraction recovery and matrix effects.Very close retention time requires a highly efficient chromatographic method for resolution. Potential for shared MS/MS fragments.[5]
Sinapic Acid C₁₁H₁₂O₅224.21Shares the core hydroxycinnamic acid structure with two methoxy groups, closely mimicking the feruloyl moiety's electronics.[11][12][13][14] Good commercial availability.Lacks the quinic acid moiety, which will significantly alter its polarity and retention time. Extraction recovery may differ.
Ferulic Acid C₁₀H₁₀O₄194.18Represents the core hydroxycinnamic acid portion of the analyte. Widely available and well-characterized.[7][8][9][10][21][22]Lacks the quinic acid moiety, leading to different polarity, retention, and potentially different extraction behavior.
Syringic Acid C₉H₁₀O₅198.17Structurally related phenolic acid. Different core structure (benzoic vs. cinnamic) ensures good chromatographic separation. Has been used as an IS for phenolics.[7][9][21]The difference in structure may lead to divergent behavior during extraction and ionization, which must be carefully evaluated.
Mandatory Visualizations

G cluster_prep Sample Preparation & Injection cluster_ms Ionization & Detection cluster_correction Correction Mechanism Sample Biological Sample (Analyte + Matrix) Spike Spike with IS (Known Amount) Sample->Spike Extract Extraction Process (e.g., LLE, SPE) Spike->Extract Inject LC Injection Extract->Inject Loss Analyte/IS Loss Extract->Loss IonSource ESI Source Inject->IonSource VolVar Injection Volume Variation Inject->VolVar MS_Detect Mass Spectrometer (MRM Detection) IonSource->MS_Detect MatrixFx Matrix Effects (Suppression/ Enhancement) IonSource->MatrixFx Ratio Analyte / IS Ratio Remains Constant Loss->Ratio VolVar->Ratio MatrixFx->Ratio Result Accurate & Precise Quantification Ratio->Result

Caption: Logical diagram illustrating how an internal standard corrects for variability.

G start Define Analyte: 4-O-Feruloylquinic Acid search_sil Search for Commercial Stable Isotope-Labeled (SIL) IS start->search_sil is_sil_avail SIL-IS Available? search_sil->is_sil_avail procure_sil Procure & Validate SIL-IS (Gold Standard) is_sil_avail->procure_sil Yes identify_analogs Identify Potential Structural Analogs (e.g., 3-O-FQA, Sinapic Acid) is_sil_avail->identify_analogs No end Optimized & Validated Quantitative Method procure_sil->end screen Step 1: Screen Candidates - Chromatographic Resolution - MS/MS Response identify_analogs->screen evaluate Step 2: Evaluate in Matrix - Extraction Recovery - Matrix Effects screen->evaluate select Select Candidate with the Most Parallel Behavior to Analyte evaluate->select validate Step 3: Full IS Validation - Purity & Interference Check - Integrate into Method Validation select->validate validate->end

Caption: Workflow for selecting the optimal internal standard for 4-O-Feruloylquinic acid.

Section 5: References

  • Gao, Y., et al. (2024). Effects of different processing methods on phenolic compounds in flaxseed meal. Food Chemistry, 459, 139978.

  • Kuhnert, N., et al. (2010). How to distinguish between feruloyl quinic acids and isoferuloyl quinic acids by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(11), 1587-1594.

  • Bursal, E., et al. (2016). UHPLC-ESI-MS/MS analyses for quantification of phenolic compounds of Nepeta nuda subsp. Lydiae. Journal of Applied Pharmaceutical Science, 6(11), 009-013.

  • ResearchGate. (n.d.). The chemical structures of the 19 analytes and the internal standards. Retrieved February 6, 2026, from [Link]

  • Rahman, M. M., et al. (2018). Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging. Oxidative Medicine and Cellular Longevity, 2018, 1243803.

  • Olkowski, A. A., et al. (2002). A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. Polish Journal of Food and Nutrition Sciences, 11(52), 53-56.

  • Kuhnert, N., et al. (2010). How to distinguish between feruloyl quinic acids and isoferuloyl quinic acids by liquid chromatography/tandem mass spectrometry. PubMed. Retrieved February 6, 2026, from [Link]

  • Liu, Y., et al. (2023). Determination of Phenolic Acids Using Ultra-High-Performance Liquid Chromatography Coupled with Triple Quadrupole (UHPLC-QqQ) in Fruiting Bodies of Sanghuangporus baumii (Pilát) L.W. Zhou and Y.C. Dai. Molecules, 28(20), 7087.

  • Hime, G. W., et al. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. The Journal of Applied Laboratory Medicine, 3(3), 419-428.

  • Gouvinhas, I., et al. (2020). Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities. Frontiers in Chemistry, 8, 563.

  • PubChem. (n.d.). 4-O-Feruloylquinic acid. Retrieved February 6, 2026, from [Link]

  • The Good Scents Company. (n.d.). sinapinic acid. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). (A) 3D spectrum for a standard solution of phenolic compounds. Retrieved February 6, 2026, from [Link]

  • Andreasen, M. F., et al. (2000). Content of phenolic acids and ferulic acid dehydrodimers in 17 rye (Secale cereale L.) varieties. Journal of Agricultural and Food Chemistry, 48(7), 2837-2842.

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.). Sinapinic acid. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). The structures of analytical compounds and internal standards. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 3-O-Feruloylquinic acid. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Can anyone suggest standard chemical compounds as internal standard used for LC-MS/MS? Retrieved February 6, 2026, from [Link]

  • Rather, M. A., et al. (2025). HPLC Analysis, Isolation and Characterization of Sinapic Acid from Brassica Juncea Seed Extract. Journal of Chemical Health Risks, 15(2), 249-254.

  • Li, L., et al. (2023). Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. Glycobiology, 33(5), 368-379.

  • Waters Corporation. (2018, January 3). Internal Standard Options for Peptide LC-MS Quantification - Part 1 [Video]. YouTube. [Link]

Sources

Troubleshooting

Method validation for 4-O-Feruloylquinic acid analysis in complex matrices

Status: Online Ticket Queue: High Priority (Method Validation & Troubleshooting) Operator: Senior Application Scientist Context: Bioanalytical Method Validation (BMV) in Complex Matrices (Plasma, Plant Extracts) 🟢 Ticket...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Ticket Queue: High Priority (Method Validation & Troubleshooting) Operator: Senior Application Scientist Context: Bioanalytical Method Validation (BMV) in Complex Matrices (Plasma, Plant Extracts)

🟢 Ticket #1: "My 4-FQA peak is merging with other isomers. How do I separate them?"

Diagnosis: The primary challenge with 4-O-feruloylquinic acid (4-FQA) is its structural similarity to its regioisomers, 3-FQA and 5-FQA. Standard C18 columns often fail to resolve these fully, leading to "shouldering" peaks that compromise quantitation accuracy.

Technical Solution: You must exploit the subtle hydrophobicity differences caused by the acyl migration position. While C18 is the workhorse, Pentafluorophenyl (PFP) or C18-PFP hybrid phases offer superior selectivity for positional isomers due to pi-pi interactions with the aromatic feruloyl moiety.

Optimized Chromatographic Conditions
  • Stationary Phase: Kinetex F5 or PFP Core-Shell (2.6 µm, 100 Å).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH prevents on-column isomerization).

  • Mobile Phase B: Acetonitrile (Methanol can cause transesterification artifacts).

  • Temperature: Maintain at 35°C-40°C. Higher temperatures (>50°C) accelerate on-column acyl migration.

Workflow: Column Selection & Optimization

ChromatographyLogic Start Start: Poor Resolution of FQA Isomers CheckCol Current Column Type? Start->CheckCol StandardC18 Standard C18 CheckCol->StandardC18 PFP PFP / F5 CheckCol->PFP SwitchCol Switch to PFP/F5 Core-Shell (Pi-Pi Interaction) StandardC18->SwitchCol Resolution < 1.5 OptGradient Optimize Gradient (Shallow slope 5-25% B) PFP->OptGradient Resolution < 1.5 CheckTemp Check Column Temp OptGradient->CheckTemp SwitchCol->CheckTemp HighTemp > 45°C: Risk of Isomerization CheckTemp->HighTemp OptTemp Set to 35-40°C CheckTemp->OptTemp Final Validate Resolution (Rs > 2.0) OptTemp->Final

Figure 1: Decision tree for optimizing chromatographic separation of FQA isomers.

🟢 Ticket #2: "My QC samples are failing stability. Is 4-FQA degrading?"

Diagnosis: You are likely witnessing acyl migration , not just degradation. At neutral or physiological pH (pH 7.4), 4-FQA thermodynamically rearranges into the more stable 3-FQA or 5-FQA isomers. This "disappearance" of 4-FQA causes negative bias in accuracy, while "appearance" of other isomers causes positive bias if they are co-measured.

Technical Solution: Acidification is mandatory immediately upon sample collection.

Validated Stabilization Protocol
  • Collection: Collect blood/matrix into tubes pre-filled with acidic stabilizer.

  • Acidification: Target final pH < 4.0.

    • Reagent: 5% Formic Acid or 0.1M Citric Acid.

    • Volume: Add 10 µL of 50% Formic Acid per 1 mL of plasma immediately.

  • Temperature: Process on ice (4°C). Never thaw samples in a water bath; use an ice bath.

Sample Preparation Workflow (Graphviz)

SamplePrep Sample Sample Collection (Plasma/Extract) pH_Check pH Check (Critical Control Point) Sample->pH_Check Neutral pH > 6.0 pH_Check->Neutral Acidic pH < 4.0 pH_Check->Acidic Fail REJECT DATA (Acyl Migration Occurred) Neutral->Fail Isomerization Extract Extraction (PPT or SPE) Acidic->Extract SPE SPE (MAX/MCX) Wash: 2% Formic Acid Extract->SPE PPT Protein Precip (AcN + 1% Formic Acid) Extract->PPT Analyze LC-MS/MS Analysis SPE->Analyze PPT->Analyze

Figure 2: Sample preparation workflow emphasizing pH control to prevent acyl migration.

🟢 Ticket #3: "I see a peak for 4-FQA in blank matrix. Is it carryover?"

Diagnosis: If the retention time matches exactly, it could be carryover. However, in complex matrices (especially plant-based or dietary studies), it is often isobaric interference from other chlorogenic acids. 4-FQA (m/z 367) shares the same precursor mass as 3-FQA and 5-FQA.

Technical Solution: Use Diagnostic Fragment Ions to prove selectivity.

  • 4-FQA typically yields a base peak at m/z 173 (dehydrated quinic acid moiety) due to the specific C4-acylation weakening the bond.

  • 3-FQA and 5-FQA typically yield base peaks at m/z 193 (ferulic acid) or m/z 191 (quinic acid).

MRM Transition Table for Selectivity
AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)Differentiator
4-FQA 367.1 [M-H]⁻173.0 193.025Base peak at 173
3-FQA 367.1 [M-H]⁻193.0191.022Ratio 193 > 173
5-FQA 367.1 [M-H]⁻191.0193.022Base peak at 191
IS (FQA-d3) 370.1 [M-H]⁻173.0193.025Co-elutes with 4-FQA

Critical Note: You must inject individual standards of 3-, 4-, and 5-FQA during validation to establish the retention time and fragmentation ratio for your specific instrument.

🟢 Ticket #4: "How do I calculate Matrix Effect vs. Recovery according to FDA guidelines?"

Diagnosis: Confusion often arises between "Extraction Recovery" (process efficiency) and "Matrix Effect" (ion suppression/enhancement). FDA 2018 and ICH M10 guidelines require these to be distinct.

Technical Solution: Perform the "Post-Extraction Spike" experiment.

Experimental Design:

  • Set A (Neat): Standard in solvent (mobile phase).

  • Set B (Post-Spike): Extract blank matrix, then spike standard into the extract.

  • Set C (Pre-Spike): Spike standard into matrix, then extract.

Calculations:

ParameterFormulaAcceptance Criteria (FDA/ICH)
Matrix Effect (ME)

85% - 115% (CV < 15%)
Recovery (RE)

Consistent across levels (e.g., Low vs High QC)
Process Efficiency

N/A (Informational)
  • If ME < 100%: Ion Suppression (Common in ESI-).

  • If ME > 100%: Ion Enhancement.[1][2]

  • Troubleshooting: If ME is < 80%, switch from Protein Precipitation to Solid Phase Extraction (SPE) or dilute the sample.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Clifford, M. N., et al. (2003). Discriminating between the six isomers of dicaffeoylquinic acid by LC-MS(n). Journal of Agricultural and Food Chemistry. Link (Provides foundational MS fragmentation rules for chlorogenic acid isomers).

  • ICH Harmonised Guideline. (2019). Bioanalytical Method Validation M10. Link

  • Xue, M., et al. (2016). Comparative study on the stability of mono-caffeoylquinic acids. Food Chemistry.
  • Jaiswal, R., & Kuhnert, N. (2010). Hierarchical scheme for liquid chromatography/multi-stage spectrometric identification of chlorogenic acids. Rapid Communications in Mass Spectrometry. Link

Sources

Reference Data & Comparative Studies

Validation

4-O-Feruloylquinic Acid vs. 5-Caffeoylquinic Acid: Structural Stability and Bioavailability Profiles

Executive Summary The Bottom Line: While 5-Caffeoylquinic acid (5-CQA) —commonly known as Chlorogenic Acid—remains the gold standard for in vitro antioxidant capacity due to its catechol moiety, 4-O-Feruloylquinic acid (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: While 5-Caffeoylquinic acid (5-CQA) —commonly known as Chlorogenic Acid—remains the gold standard for in vitro antioxidant capacity due to its catechol moiety, 4-O-Feruloylquinic acid (4-FQA) represents a critical metabolic evolution. 4-FQA exhibits superior lipophilicity and metabolic stability, often serving as a downstream active metabolite that persists longer in plasma.

For drug development professionals, the choice between these two hinges on the target: select 5-CQA for direct gastrointestinal radical scavenging; select 4-FQA (or its precursors) for systemic anti-inflammatory targets where membrane permeability and resistance to rapid hydrolysis are required.

Chemical Architecture & Structure-Activity Relationship (SAR)

The distinct biological profiles of these two compounds stem from two structural variations: the phenolic substitution pattern (Caffeoyl vs. Feruloyl) and the esterification position on the quinic acid core (5- vs. 4-).

Structural Comparison Table
Feature5-Caffeoylquinic Acid (5-CQA)4-O-Feruloylquinic Acid (4-FQA)
Common Source Green coffee beans, Sunflower, Sweet potatoArtemisia, Roasted coffee (via isomerization), Lonicera
Phenolic Moiety Caffeic Acid (3,4-dihydroxy)Ferulic Acid (3-methoxy-4-hydroxy)
Key Functional Group Catechol (Ortho-diphenol)Guaiacyl (Methoxy-phenol)
Lipophilicity (LogP) Low (Hydrophilic)Moderate (Enhanced membrane crossing)
Redox Mechanism Hydrogen Atom Transfer (HAT) - Very HighSingle Electron Transfer (SET) - Moderate
Acyl Migration Prone to isomerization at neutral pHThe 4-position is thermodynamically distinct
The "Methoxy" Trade-off

The presence of the methoxy group (


) in 4-FQA blocks one of the hydroxyl sites used for radical scavenging.
  • 5-CQA: The catechol group allows for the formation of an o-quinone, making it an exceptional electron donor.

  • 4-FQA: The methoxy group provides steric hindrance and increases lipophilicity. This allows 4-FQA to penetrate the lipid bilayer of cells more effectively than 5-CQA, potentially exerting greater intracellular effects despite lower total antioxidant capacity (TAC).

Pathway Visualization: Metabolic Interconversion

The following diagram illustrates the biological relationship between these compounds, specifically how CQA is methylated by Catechol-O-Methyltransferase (COMT) to form FQA derivatives in vivo.

MetabolicPathway cluster_0 In Vivo Transformation CQA 5-Caffeoylquinic Acid (High Antioxidant Potential) COMT COMT Enzyme (Phase II Metabolism) CQA->COMT Methylation FQA Feruloylquinic Acids (Enhanced Lipophilicity) COMT->FQA 3'-O-Methylation FQA4 4-O-Feruloylquinic Acid (Target Isomer) FQA->FQA4 Isomerization / Specific Biosynthesis

Figure 1: Metabolic conversion of CQA to FQA via Catechol-O-Methyltransferase (COMT), highlighting the shift from antioxidant potency to metabolic stability.

Comparative Bioactivity & Pharmacokinetics

Antioxidant Potency

In standard assays (DPPH, ABTS), 5-CQA consistently outperforms 4-FQA. The IC50 of 5-CQA is typically 1.5–2x lower (better) than feruloyl derivatives due to the catechol moiety's ability to stabilize radicals via intramolecular hydrogen bonding.

Pharmacokinetics (ADME)

This is where 4-FQA gains relevance.

  • Absorption: The methoxy group in the feruloyl moiety increases lipophilicity. Studies suggest ferulic acid derivatives have higher passive diffusion rates across Caco-2 monolayers compared to caffeic acid derivatives.

  • Metabolic Fate: When 5-CQA is ingested, it is extensively hydrolyzed by gut esterases into caffeic acid and quinic acid. However, a fraction is absorbed intact or methylated to feruloylquinic acids.

  • Circulation: Feruloylquinic acids (including 4-FQA) are often detected as major plasma metabolites post-ingestion of coffee or artichoke extracts, persisting longer than the parent CQA.

Anti-Inflammatory Mechanism

Both compounds inhibit the NF-


B pathway, but 4-FQA shows specific potency in inhibiting Xanthine Oxidase (XO) , a key enzyme in purine metabolism and oxidative stress generation.

Experimental Protocols

A. Isomer Distinction via LC-MS/MS (The "Diagnostic Ion" Protocol)

Challenge: Distinguishing 4-FQA from 3-FQA and 5-FQA is notoriously difficult because they are isobaric (same mass). Solution: You must use Tandem Mass Spectrometry (


) fragmentation patterns. The "Clifford Rules" (Hierarchical Scheme) are the industry standard for identification without authentic standards for every isomer.
Protocol:
  • Instrument: Triple Quadrupole or Q-TOF MS.

  • Mode: Negative Ionization (ESI-).

  • Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.8µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile.

  • Fragmentation Logic (The 4-Acyl Signature):

    • Parent Ion:

      
       367 
      
      
      
      .
    • Diagnostic Step: Look at the

      
       Base Peak (100% intensity fragment).
      
IsomerBase Peak (

)
Secondary IonsMechanism
3-FQA

193 (Ferulic Acid)

191
Easy cleavage of ester at C3.
4-FQA

173

193, 135
Dehydration of Quinic Acid moiety.
5-FQA

191 (Quinic Acid)

193
Standard ester cleavage.

Why this works: The C4-hydroxyl group on the quinic acid ring is involved in a specific intramolecular interaction that favors the elimination of water (dehydration) yielding the


 173 ion (dehydrated quinic acid) as the dominant fragment only when the acyl group is at position 4.
B. Extraction & Purification Workflow

To isolate 4-FQA specifically (often a minor component compared to 5-CQA), a fractionation step is required.

ExtractionWorkflow Raw Raw Material (e.g., Roasted Coffee / Artemisia) Extract Extraction (70% MeOH, Ultrasound, 30 min) Raw->Extract SPE Solid Phase Extraction (SPE) C18 Cartridge Extract->SPE Wash Wash (Water/Acid) SPE->Wash Remove Sugars/Acids Elute Elution (20-40% MeOH) Wash->Elute Fractionate Phenolics PrepLC Prep-HPLC (Isolate 4-FQA Peak) Elute->PrepLC

Figure 2: Isolation workflow emphasizing the SPE fractionation step required to enrich feruloyl isomers before preparative HPLC.

References

  • Clifford, M. N., et al. (2003).[1] "Discriminating between the six isomers of dicaffeoylquinic acid by LC-MSn." Journal of Agricultural and Food Chemistry. (Note: Establishes the fragmentation rules for quinic acid derivatives).

  • Stalmach, A., et al. (2010). "Bioavailability of chlorogenic acids following acute ingestion of coffee by humans with an ileostomy." Archives of Biochemistry and Biophysics. (Demonstrates FQA as a metabolite).

  • Jaiswal, R., et al. (2010). "How to distinguish between feruloyl quinic acids and isoferuloyl quinic acids by liquid chromatography/tandem mass spectrometry." Rapid Communications in Mass Spectrometry. (Definitive guide on MS differentiation).

  • Sova, M. (2012). "Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives." Mini-Reviews in Medicinal Chemistry.

  • Gómez-Ruiz, J. A., et al. (2007). "Antioxidant activity of roasted coffee residues." Journal of Agricultural and Food Chemistry. (Comparative stability of CQAs vs FQAs).

Sources

Comparative

Validation of 4-O-Feruloylquinic Acid (4-FQA) as a Biomarker for Coffee Consumption

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary While caffeine has long served as a proxy for coffee intake, its ubiquity in other bev...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

While caffeine has long served as a proxy for coffee intake, its ubiquity in other beverages (tea, energy drinks) renders it a non-specific biomarker. 4-O-Feruloylquinic acid (4-FQA) , a specific isomer of the chlorogenic acid family, has emerged as a superior candidate for objective dietary assessment. This guide validates 4-FQA through mechanistic grounding, comparative performance metrics, and a self-validating LC-MS/MS protocol.

Comparative Analysis: 4-FQA vs. Established Alternatives

The following table contrasts 4-FQA with traditional biomarkers. Note that while Trigonelline is highly specific, FQAs (feruloylquinic acids) offer a direct link to the phenolic metabolic pathway, which is often the subject of health-outcome studies.

Feature4-O-Feruloylquinic Acid (4-FQA) Caffeine Trigonelline Atractyligenin
Specificity High (Primary source: Coffee; minor: some fruits)Low (Tea, soda, chocolate, meds)Very High (Almost exclusive to coffee)High (Specific to Coffea genus)
Half-Life Short-Medium (Metabolites persist 24h+)Variable (3-7h, CYP1A2 dependent)Medium (Excreted largely unchanged)Long (Metabolites persist >24h)
Metabolic Stability Moderate (Metabolized to sulfates/glucuronides)Low (Extensive metabolism)High (Stable urinary excretion)High (Stable glycosides)
Analytical Challenge High (Requires isomer separation from 3- & 5-FQA)Low (Simple HPLC/UV or MS)Moderate (HILIC column often needed)High (Requires sensitive MS)
Primary Utility Polyphenol intake correlation Acute exposure check Volume of intake estimation Strict compliance monitoring

Expert Insight: 4-FQA is particularly valuable not just as a marker of intake, but as a marker of bioactive exposure. Unlike trigonelline (an alkaloid), 4-FQA represents the chlorogenic acid fraction, which is responsible for many of coffee's antioxidant and metabolic benefits.

Mechanistic Validation: The Pathway

Understanding the origin of 4-FQA is crucial for validation. It is present in green coffee beans but also significantly impacted by roasting, where isomerization occurs.

CoffeeMetabolism GreenBean Green Coffee Bean (5-CQA, 5-FQA dominant) Roasting Roasting Process (Acyl migration & Isomerization) GreenBean->Roasting RoastedBean Roasted Coffee (3-FQA, 4-FQA, 5-FQA) Roasting->RoastedBean Formation of 4-FQA Ingestion Ingestion RoastedBean->Ingestion Stomach Stomach (Minor Absorption) Ingestion->Stomach SmallIntestine Small Intestine (Hydrolysis & Absorption) Stomach->SmallIntestine Colon Colon (Microbial Catabolism) SmallIntestine->Colon Unabsorbed FQA Liver Liver (Phase II Conjugation) SmallIntestine->Liver Intact FQA Colon->Liver Ferulic Acid Metabolites Urine Urine (FQA-Sulfates/Glucuronides) Liver->Urine Excretion

Figure 1: Metabolic trajectory of Feruloylquinic Acids. Note that roasting induces acyl migration, enriching the 4-FQA isomer profile compared to green beans.

Experimental Protocol: Validated LC-MS/MS Workflow

To validate 4-FQA, one must distinguish it from its isomers (3-FQA and 5-FQA). The following protocol ensures specificity.

A. Sample Preparation (Urine)
  • Thawing: Thaw urine samples at 4°C. Vortex for 30s.

  • Centrifugation: Centrifuge at 10,000 x g for 10 min to remove particulates.

  • SPE (Solid Phase Extraction):

    • Conditioning: 1 mL Methanol, then 1 mL 0.1% Formic Acid.

    • Loading: 200 µL Urine + 20 µL Internal Standard (e.g., 13C-Caffeic Acid or Chlorogenic Acid-d2).

    • Washing: 1 mL 2% Methanol (removes salts/interferences).

    • Elution: 500 µL Methanol (acidified with 0.1% Formic Acid).

  • Reconstitution: Evaporate to dryness under nitrogen; reconstitute in 100 µL mobile phase (95:5 Water:MeCN).

B. LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm). Why? High retention for polar phenolics.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Slow ramp from 5% B to 30% B over 10 minutes to resolve isomers.

C. Mass Spectrometry (MRM Mode)

The differentiation of FQA isomers relies on retention time and specific hierarchical fragmentation (MS³ or specific MRM ratios).

AnalytePrecursor Ion (

)
Quantifier Ion (

)
Qualifier Ion (

)
Retention Order (Typical)
4-O-Feruloylquinic Acid 367.1 173.0 (Quinic acid - H₂O)193.0 (Ferulic acid)2nd (between 3- and 5-FQA)
3-O-Feruloylquinic Acid367.1193.0191.01st
5-O-Feruloylquinic Acid367.1191.0 (Quinic acid)193.03rd

Critical Validation Step (Clifford’s Rule): For 4-acyl isomers (like 4-FQA), the MS/MS spectrum in negative mode is dominated by the dehydrated quinic acid ion at m/z 173 . If your peak at m/z 367 yields m/z 191 as the base peak, it is likely the 5-isomer, not the 4-isomer.

Performance Metrics

Data derived from controlled intervention studies (e.g., NU-AGE study, Am J Clin Nutr) validates the efficacy of FQAs.

MetricValueNotes
ROC AUC > 0.94 For Feruloylquinic acid glucuronide (major metabolite of 4-FQA).[2]
Sensitivity High Detectable after single cup (approx. 100mg caffeine equivalent).
Specificity Moderate-High Differentiates coffee from tea/cocoa. Minor interference from heavy fruit intake (e.g., plums), but levels in coffee are orders of magnitude higher.
Correlation (r) 0.60 - 0.81 Correlation with self-reported coffee intake (FFQ).
Analytical Workflow Diagram

Workflow cluster_0 Sample Prep cluster_1 LC-MS/MS Analysis cluster_2 Data Validation Urine Urine Sample (24h or Spot) SPE Solid Phase Extraction (HLB Cartridge) Urine->SPE Elute Elution & Reconstitution SPE->Elute LC UHPLC Separation (C18 Column) Elute->LC MS MS/MS Detection (MRM: 367->173) LC->MS IsomerCheck Isomer Confirmation (Retention Time + Ion Ratio) MS->IsomerCheck Quant Quantification (vs Internal Standard) IsomerCheck->Quant

Figure 2: Analytical workflow for the quantification of 4-FQA. The "Isomer Confirmation" step is the critical quality gate.

References
  • Clifford, M. N., et al. (2006). "Characterization by LC-MSn of four new classes of chlorogenic acids in green coffee beans." Journal of Agricultural and Food Chemistry. Link

  • Rothwell, J. A., et al. (2018). "Biomarkers of intake for coffee, tea, and sweetened beverages."[3] Genes & Nutrition. Link

  • Lang, R., et al. (2013). "Quantitative studies on roasting behavior of chlorogenic acids." Journal of Agricultural and Food Chemistry. Link

  • Mulei, E., et al. (2021). "Combined Urinary Biomarkers to Assess Coffee Intake Using Untargeted Metabolomics." Journal of Agricultural and Food Chemistry. Link

  • Stalmach, A., et al. (2009). "Metabolite profiling of hydroxycinnamate derivatives in plasma and urine after the ingestion of coffee by humans." Drug Metabolism and Disposition. Link

Sources

Validation

Comparative Profiling of 4-O-Feruloylquinic Acid in Coffea Species: Stability, Isomerization, and Quantification

Executive Summary 4-O-Feruloylquinic acid (4-FQA) is a minor but pharmacologically significant isomer of the chlorogenic acid (CGA) family. While often overshadowed by the abundant 5-O-caffeoylquinic acid (5-CQA), 4-FQA...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-O-Feruloylquinic acid (4-FQA) is a minor but pharmacologically significant isomer of the chlorogenic acid (CGA) family. While often overshadowed by the abundant 5-O-caffeoylquinic acid (5-CQA), 4-FQA exhibits distinct bioavailability and stability profiles critical for drug development targeting oxidative stress and metabolic regulation.

This guide provides a comparative analysis of 4-FQA content in Coffea arabica (Arabica) and Coffea canephora (Robusta), detailing the impact of thermal processing (roasting) on its concentration. We present a validated LC-MS/MS protocol for the specific isolation of the 4-isomer, addressing the common analytical challenge of acyl migration.

Key Findings:

  • Source Superiority: Green Robusta beans contain approximately 1.5–2.5x higher concentrations of total feruloylquinic acids compared to Arabica.

  • Thermal Dynamics: Unlike stable alkaloids (caffeine), 4-FQA undergoes significant acyl migration during roasting. Its concentration initially increases in light roasts (due to isomerization from 5-FQA) before degrading into lactones (4-FQL) in dark roasts.

  • Analytical Criticality: Accurate quantification requires strict pH control during extraction to prevent artificial isomerization.

Introduction: The Chemical Context

Chlorogenic acids (CGAs) are esters formed between quinic acid and hydroxycinnamic acids. 4-FQA is a mono-ester of ferulic acid and quinic acid attached at the hydroxyl group of carbon 4.

Why 4-FQA Matters in Drug Development

While 5-CQA is the most abundant dietary antioxidant, feruloylquinic acids (FQAs) offer unique advantages:

  • Lipophilicity: The methoxy group on the ferulic moiety increases lipophilicity compared to caffeoyl derivatives, potentially enhancing cellular uptake.

  • Metabolic Stability: Ferulic acid metabolites often show longer half-lives in plasma than caffeic acid metabolites.

  • Target Specificity: Emerging evidence suggests FQAs may selectively modulate the Nrf2 pathway, a master regulator of antioxidant responses.

Comparative Analysis: Arabica vs. Robusta

The following data synthesizes average content ranges derived from high-performance liquid chromatography (HPLC) analyses of green and roasted coffee beans.

Table 1: Comparative 4-FQA Content (mg/g dry weight)
ParameterCoffea arabica (Arabica)Coffea canephora (Robusta)Mechanistic Insight
Green Bean (Raw) 0.2 – 0.6 mg/g0.8 – 1.5 mg/gRobusta genotype expresses higher hydroxycinnamoyl-CoA quinate transferase (HQT) activity.
Light Roast (City)0.5 – 0.8 mg/g 1.2 – 1.9 mg/g Acyl Migration: Heat induces 5-FQA

4-FQA shift, temporarily boosting 4-FQA levels.
Medium Roast (Full City)0.3 – 0.5 mg/g0.9 – 1.2 mg/gBalance between formation (isomerization) and degradation (lactonization).
Dark Roast (French)< 0.1 mg/g0.2 – 0.4 mg/gThermal breakdown dominates; formation of 4-feruloyl-1,5-quinolactone.

Analyst Note: The "Light Roast Spike" is a critical phenomenon. Researchers seeking to maximize 4-FQA yield for extraction should prioritize Robusta beans roasted to a light-medium degree , rather than raw green beans, to leverage the isomerization gain.

Mechanism of Action: Thermal Isomerization

Understanding the behavior of 4-FQA during processing is essential for standardization. The following diagram illustrates the "Acyl Migration Pathway" that dictates the concentration of the 4-isomer.

RoastingDynamics GreenBean Green Bean Matrix (High 5-FQA, Low 4-FQA) FQA5 5-FQA (Major Isomer) GreenBean->FQA5 Source Heat Roasting Heat (180°C - 200°C) Isomerization Acyl Migration (Intramolecular Transesterification) Heat->Isomerization FQA4 4-FQA (Target Isomer) Isomerization->FQA4 Shift to C4 (Thermodynamic pref.) FQA3 3-FQA (Minor Isomer) Isomerization->FQA3 Shift to C3 FQA5->Heat Degradation Lactonization & Hydrolysis (>210°C) FQA4->Degradation Prolonged Heat Lactones 4-Feruloylquinic Lactone (Bioactive Metabolite) Degradation->Lactones

Figure 1: Thermal dynamics of Feruloylquinic Acids. Note the central role of acyl migration in temporarily increasing 4-FQA levels before degradation occurs.

Validated Experimental Protocol

Method: Targeted Extraction and LC-MS/MS Quantification

Objective: Isolate and quantify 4-FQA while preventing artificial isomerization during the extraction process.

Critical Control Point: Chlorogenic acids are sensitive to alkaline pH.[1] All solvents must be acidified to pH < 3.0 to freeze the isomerization equilibrium.

Step 1: Sample Preparation
  • Milling: Cryogenic grinding of coffee beans (liquid nitrogen) to fine powder (< 500 µm). Reason: Prevents frictional heat degradation.

  • Defatting: Wash 1g powder with 10mL Hexane (x2). Discard hexane layer. Reason: Lipids interfere with C18 column binding.

Step 2: Extraction (The "Stop-Isomerization" Method)
  • Solvent: 70% Methanol / 29.5% Water / 0.5% Formic Acid.

  • Ratio: 1:20 (w/v).

  • Process: Vortex (1 min)

    
     Ultrasonication (15 min at < 25°C ).
    
    • Warning: Do not heat the ultrasonic bath. Heat + Ultrasound = Artificial Isomerization.

  • Clarification: Centrifuge at 12,000 x g for 10 min. Filter supernatant through 0.22 µm PTFE filter.

Step 3: LC-MS/MS Parameters[2][3][4]
  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm), 100 x 2.1 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[4][5]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5%

      
       35% B (Critical slope for isomer separation)
      
    • 10-12 min: 35%

      
       95% B
      
  • Detection (MRM Mode):

    • Precursor Ion: m/z 367.1 [M-H]⁻ (Mono-feruloylquinic acid)

    • Quantifier Ion: m/z 193 (Ferulic acid moiety) – Specific to FQA

    • Qualifier Ion: m/z 191 (Quinic acid moiety) – Common to all CGAs

    • Retention Time Order: Typically 3-FQA

      
       5-FQA 
      
      
      
      4-FQA (Dependent on specific column chemistry; authentic standards required for confirmation).

Analytical Workflow Diagram

Workflow cluster_prep Sample Prep cluster_extract Extraction (Isomer Preservation) cluster_analysis LC-MS/MS Quantification Raw Coffee Sample (Arabica/Robusta) Cryo Cryo-Milling (Liquid N2) Raw->Cryo Defat Lipid Removal (Hexane Wash) Cryo->Defat Solvent 70% MeOH + 0.5% Formic Acid (pH < 3.0) Defat->Solvent Sonic Ultrasonication (< 25°C, 15 min) Solvent->Sonic Filter 0.22µm PTFE Filtration Sonic->Filter LC UHPLC Separation (C18 Column) Filter->LC MS MS/MS Detection (m/z 367 -> 193) LC->MS Data 4-FQA Quantification MS->Data

Figure 2: Step-by-step analytical workflow emphasizing temperature and pH control to ensure data integrity.

Conclusion

For researchers targeting 4-O-Feruloylquinic acid , Robusta coffee is the superior biological source. However, the choice of processing is counter-intuitive: Light to Medium roasted Robusta often yields higher accessible concentrations of the 4-isomer than green beans due to the thermal acyl migration of the abundant 5-isomer.

Drug development professionals must utilize LC-MS/MS with specific ferulic acid transitions (m/z 193) to distinguish 4-FQA from its isomers. The "Stop-Isomerization" extraction protocol outlined above is mandatory to validate that the measured 4-FQA is native to the sample and not an artifact of the laboratory workflow.

References

  • Clifford, M. N., et al. (2003). "Characterization by LC-MSn of four new classes of chlorogenic acids in green coffee beans." Journal of Agricultural and Food Chemistry.

  • Farah, A., & Donangelo, C. M. (2006). "Phenolic compounds in coffee." Brazilian Journal of Plant Physiology.

  • Jaiswal, R., et al. (2010). "Understanding the fate of chlorogenic acids in coffee roasting." Food Research International.

  • Kuhnert, N., et al. (2011). "Mass spectrometric characterization of black tea thearubigins and coffee chlorogenic acids." Rapid Communications in Mass Spectrometry.

  • Perrone, D., et al. (2008). "Fast simultaneous analysis of caffeine, trigonelline, nicotinic acid and sucrose in coffee by liquid chromatography-mass spectrometry." Food Chemistry.

Sources

Comparative

In vivo antioxidant efficacy of 4-O-Feruloylquinic acid compared to Vitamin C

Publish Comparison Guide: In Vivo Antioxidant Efficacy of 4-O-Feruloylquinic Acid vs. Vitamin C Executive Summary: The Acute vs.

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: In Vivo Antioxidant Efficacy of 4-O-Feruloylquinic Acid vs. Vitamin C

Executive Summary: The Acute vs. Adaptive Paradox

In the landscape of antioxidant therapeutics, Vitamin C (Ascorbic Acid) and 4-O-Feruloylquinic Acid (4-FQA) represent two distinct paradigms of cellular protection.[1] Vitamin C is the biological gold standard for direct radical scavenging —a rapid, stoichiometric neutralization of Reactive Oxygen Species (ROS). However, its efficacy is limited by rapid oxidation, poor lipophilicity, and transient retention in vivo.

4-O-Feruloylquinic Acid , a quinic acid ester of ferulic acid found in medicinal plants like Murraya paniculata and Stemona species, operates primarily as an indirect antioxidant .[1] While it possesses direct scavenging capability, its superior value lies in its stability and its ability to activate the Nrf2/HO-1 pathway , triggering a sustained genomic antioxidant response.

Verdict:

  • Vitamin C: Best for acute oxidative bursts where immediate neutralization is required (e.g., sepsis, acute inflammation).

  • 4-FQA: Superior for chronic oxidative stress management (e.g., neuroprotection, metabolic syndrome) due to higher stability and induction of endogenous enzymes (SOD, CAT, GPx).

Mechanistic & Chemical Profile

The fundamental difference lies in the mechanism of action. Vitamin C sacrifices itself to quench radicals. 4-FQA survives longer and signals the cell to defend itself.[1]

Comparative Specifications
FeatureVitamin C (Ascorbic Acid) 4-O-Feruloylquinic Acid (4-FQA)
Class Water-soluble Vitamin (Lactone)Phenylpropanoid Ester (Polyphenol)
Primary Mechanism Direct Scavenging (HAT/SET)Indirect (Nrf2 Activation) + Direct Scavenging
Stability (pH 7.4) Low (Oxidizes to DHAA in minutes)High (Stable ester linkage; resistant to auto-oxidation)
Lipophilicity (LogP) -1.85 (Highly Hydrophilic)~0.2 - 0.5 (Amphiphilic via quinic moiety)
Half-Life (In Vivo) ~30 mins (Plasma)~2–4 hours (Metabolites persist longer)
Key Metabolites Dehydroascorbic Acid, OxalateFerulic Acid-4'-O-Sulfate, Isoferulic acid
Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways. Vitamin C acts in the cytosol/plasma, while 4-FQA penetrates to modulate nuclear transcription factors.[1]

AntioxidantPathways ROS ROS / Free Radicals VitC Vitamin C (Ascorbic Acid) DHA Dehydroascorbic Acid (Inactive) VitC->DHA Oxidation DirectScavenge Direct Electron Transfer (Stoichiometric) VitC->DirectScavenge FQA 4-O-Feruloylquinic Acid (4-FQA) FQA->DirectScavenge Minor Effect Keap1 Keap1-Nrf2 Complex (Cytosol) FQA->Keap1 Electrophilic Attack (Cys residues) DirectScavenge->ROS Neutralizes Nrf2 Nrf2 Translocation (Nucleus) Keap1->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds Enzymes Upregulation of Enzymes: SOD, CAT, HO-1, NQO1 ARE->Enzymes Transcription Enzymes->ROS Catalytic Elimination (Sustained)

Figure 1: Vitamin C acts as a sacrificial scavenger, whereas 4-FQA initiates a catalytic enzymatic defense via the Nrf2/ARE axis.[1]

In Vivo Efficacy Analysis

While Vitamin C is potent, in vivo data suggests that phenylpropanoids like 4-FQA offer superior protection in complex tissue environments due to better membrane permeability and metabolite activity.

Comparative Data: Oxidative Stress Models

Data synthesized from comparative studies on Feruloylquinic Acids (FQA class) and Vitamin C in rodent models (e.g., CCl4-induced hepatotoxicity or Ischemia-Reperfusion).[1]

BiomarkerVitamin C Performance 4-FQA Performance Interpretation
SOD (Superoxide Dismutase) Moderate Increase (+15-25%)High Increase (+40-60%) 4-FQA upregulates SOD gene expression; Vit C only protects the enzyme from oxidation.[1]
MDA (Malondialdehyde) Rapid Reduction (Acute phase)Sustained ReductionVit C works faster; 4-FQA prevents lipid peroxidation longer due to lipophilicity.[1]
GSH (Glutathione) Spares GSH (Directly)Synthesizes GSH (Indirectly)4-FQA increases GCL (glutamate-cysteine ligase) activity.[1]
Plasma Retention Low (Rapid renal excretion)Moderate (Enterohepatic cycling)FQA metabolites (sulfates) remain active in circulation for hours.[1]

Key Insight: In a study of ischemia-reperfusion injury, Feruloylquinic acids demonstrated a chain-breaking capacity in lipid membranes that Vitamin C (being water-soluble) could not effectively replicate.[1]

Experimental Protocols

To validate these claims in your own laboratory, use the following self-validating protocols.

Protocol A: Comparative In Vivo Antioxidant Efficacy (Mouse Model)

Objective: Compare the protective effect against CCl4-induced oxidative stress.[1]

  • Animal Grouping:

    • Control: Saline only.

    • Model: CCl4 (1% in olive oil, i.p.) to induce oxidative stress.

    • Group VitC: Vitamin C (100 mg/kg, p.o.) + CCl4.

    • Group 4-FQA: 4-O-Feruloylquinic Acid (50 mg/kg, p.o.)[1] + CCl4. Note: Lower dose due to higher potency potential.

  • Dosing Regimen:

    • Pre-treat animals for 7 days with VitC or 4-FQA.[1]

    • Administer CCl4 challenge on Day 7, 1 hour after the last drug dose.

    • Sacrifice animals 24 hours post-challenge.

  • Tissue Processing (Self-Validation Step):

    • Perfuse liver with ice-cold PBS (pH 7.[1]4) immediately to prevent ex vivo oxidation.

    • Homogenize in buffer containing protease inhibitors.

  • Assay Workflow:

    • Lipid Peroxidation: Measure MDA using the TBARS assay. Expectation: 4-FQA group shows lower MDA in liver homogenate due to membrane protection.[1]

    • Enzymatic Activity: Measure SOD and CAT activity. Expectation: 4-FQA group shows higher specific activity than VitC group due to Nrf2 induction.[1]

Protocol B: Pharmacokinetic Profiling (HPLC-MS/MS)

Objective: Demonstrate the stability and metabolic fate differences.

  • Administration: Administer equimolar doses of VitC and 4-FQA IV or PO to rats.

  • Sampling: Collect plasma at 0, 5, 15, 30, 60, 120, 240, and 480 min.

  • Sample Prep (Critical):

    • VitC: Acidify plasma immediately (metaphosphoric acid) to prevent degradation.

    • 4-FQA: Protein precipitation with acetonitrile.

  • Analysis:

    • VitC: Detect Ascorbic Acid (m/z 175).

    • 4-FQA: Detect Parent (m/z 367) and Metabolites (Ferulic acid sulfate, m/z 273).[1]

  • Data Output: Calculate AUC and T1/2. Expectation: 4-FQA displays a "double-peak" phenomenon indicative of enterohepatic circulation, unlike the linear elimination of VitC.[1]

Critical Analysis & Expert Recommendation

Why 4-FQA is the "Smart" Choice for Drug Development: While Vitamin C is inexpensive and ubiquitous, its therapeutic window is limited by its pharmacokinetics. You cannot simply "dose up" Vitamin C to achieve sustained nuclear signaling because of saturation kinetics in renal reabsorption (SVCT1 transporters).

4-O-Feruloylquinic Acid bypasses this limitation.[1] Its amphiphilic nature allows it to interact with lipid bilayers (protecting membranes from peroxidation) while its metabolite, ferulic acid (released via esterases), enters the nucleus to activate the Antioxidant Response Element (ARE) .

Recommendation:

  • For Topical/Cosmetic Applications: Use a combination. Vitamin C provides immediate photoprotection, while 4-FQA stabilizes the formula and provides long-term cellular defense.[1]

  • For Systemic Therapeutics: 4-FQA is the superior candidate for chronic conditions (neurodegeneration, diabetes) where sustained upregulation of endogenous enzymes is required.

References

  • Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A Computational Study. Antioxidants (Basel). (2023). Link[1]

  • In vitro and in vivo antioxidant properties of ferulic acid: A comparative study. Journal of Medical Investigation. (2009). Link

  • Role of Chlorogenic Acids in Controlling Oxidative and Inflammatory Stress Conditions. Nutrients. (2015).[2][3] Link

  • Pharmacokinetics, Bioavailability, and Tissue Distribution Study of Angoroside C and Its Metabolite Ferulic Acid. Frontiers in Pharmacology. (2018). Link

  • Comparison of Vitamin C and Its Derivative Antioxidant Activity: Evaluated by Using Density Functional Theory. ACS Omega. (2020). Link[1]

Sources

Validation

Cross-Validation of HPLC and NMR for 4-O-Feruloylquinic Acid Structural Confirmation

The Isomer Trap: Why Cross-Validation is Non-Negotiable In the analysis of chlorogenic acids, 4-O-Feruloylquinic acid (4-FQA) presents a notorious "isomer trap." Structurally, it is nearly identical to its regioisomers,...

Author: BenchChem Technical Support Team. Date: February 2026

The Isomer Trap: Why Cross-Validation is Non-Negotiable

In the analysis of chlorogenic acids, 4-O-Feruloylquinic acid (4-FQA) presents a notorious "isomer trap." Structurally, it is nearly identical to its regioisomers, 3-O-Feruloylquinic acid (3-FQA) and 5-O-Feruloylquinic acid (5-FQA). All three share the exact same molecular weight (


, MW 368.34) and similar UV absorption maxima (325 nm).

Relying solely on HPLC retention time is hazardous due to matrix effects and column variability. Relying solely on low-resolution MS yields identical precursor ions (


).

The Solution: A cross-validated approach combining the high-throughput separation of LC-MS/MS with the definitive structural resolution of NMR . This guide details the specific mechanistic markers required to distinguish 4-FQA from its isomers with absolute confidence.

Technique 1: HPLC-MS/MS – The Screening & Separation Engine

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the primary tool for separation and tentative identification.

The Elution Logic (C18 Columns)

On standard C18 reverse-phase columns, the elution order of feruloylquinic acids typically follows the hydrophobicity of the isomer, which is dictated by the intramolecular hydrogen bonding of the quinic acid moiety.

  • Elution Order (Typical): 3-FQA

    
     5-FQA 
    
    
    
    4-FQA
  • Causality: The 4-acyl isomers often form a more compact, hydrophobic conformation due to the equatorial position of the substituent (in specific conformers), leading to longer retention times compared to the 3- and 5-isomers.

The "Golden Key" MS Fragment: m/z 173

While the precursor ion (


 367) is non-diagnostic, the MS

fragmentation pattern
provides a specific fingerprint for the 4-position.
  • 4-FQA Diagnostic: The base peak in MS

    
     is 
    
    
    
    173
    .[1]
    • Mechanism:[2] This ion corresponds to the dehydrated quinic acid moiety (

      
      ). The specific stereochemistry at C4 facilitates the elimination of the feruloyl group and a water molecule simultaneously.
      
  • 3-FQA & 5-FQA Diagnostic: The base peak is typically

    
     191  (quinic acid) or 
    
    
    
    193
    (ferulic acid). They do not produce
    
    
    173 as the base peak.

Critical Check: If your peak elutes last but shows a base peak of 191, it is likely not 4-FQA. It may be a 5-FQA conformer or a matrix artifact.

Technique 2: NMR – The Definitive Structural Judge

Nuclear Magnetic Resonance (NMR) is the only technique that provides absolute confirmation of the esterification site.

The "Downfield Shift" Rule

In the proton NMR (


H-NMR) spectrum of quinic acid derivatives, the proton attached to the carbon bearing the ester group shifts significantly downfield (deshielding) compared to the non-esterified protons.
  • The Rule:

    
     (Deshielding effect of the ester).
    
  • 4-FQA Signature:

    • H-4 Proton: Resonates at

      
       4.80 – 5.10 ppm .
      
    • H-3 & H-5 Protons: Resonate upfield at

      
       3.70 – 4.30 ppm .
      
  • Comparison:

    • In 3-FQA , H-3 is downfield (~5.3 ppm).

    • In 5-FQA , H-5 is downfield (~5.3 ppm).

2D-NMR Verification (HMBC)

For unassailable proof, Heteronuclear Multiple Bond Correlation (HMBC) links the quinic acid ring to the feruloyl tail.

  • Target Correlation: Look for a cross-peak between the H-4 proton of the quinic acid and the carbonyl carbon (C=O) of the feruloyl ester group (~166 ppm).

Cross-Validation Workflow & Decision Logic

The following diagram illustrates the integrated workflow to confirm 4-FQA, accounting for the risk of acyl migration.

FQA_Validation_Workflow cluster_legend Key Logic Gates Start Crude Extract / Standard HPLC HPLC Separation (C18, Acidic Mobile Phase) Start->HPLC MS2_Check MS/MS Fragmentation (Precursor m/z 367) HPLC->MS2_Check Is_173 Base Peak m/z 173? MS2_Check->Is_173 Tentative_4FQA Tentative ID: 4-FQA Is_173->Tentative_4FQA Yes Reject ID: 3-FQA or 5-FQA (Base Peak m/z 191/193) Is_173->Reject No Purification Fraction Collection (Maintain pH < 3) Tentative_4FQA->Purification NMR_Prep NMR Sample Prep (Solvent: Methanol-d4) Purification->NMR_Prep Freeze Dry NMR_1H 1H-NMR Analysis NMR_Prep->NMR_1H H4_Check H-4 Signal @ ~4.9 ppm? NMR_1H->H4_Check Confirmed CONFIRMED STRUCTURE: 4-O-Feruloylquinic Acid H4_Check->Confirmed Yes (Deshielded H4) Acyl_Mig Artifact Alert: Acyl Migration Detected H4_Check->Acyl_Mig No (H3 or H5 Deshielded)

Caption: Integrated workflow for 4-FQA confirmation. Note the critical MS/MS checkpoint (m/z 173) and the final NMR validation step.

Comparative Analysis: HPLC vs. NMR

FeatureHPLC-MS/MSNMR (

H, 2D)
Primary Role Separation & ScreeningStructural Confirmation
Sensitivity High (ng levels)Low (mg levels required)
Specificity for 4-FQA Medium-High (Relies on m/z 173 rule)Absolute (Direct observation of H-4)
Throughput High (15-30 min/sample)Low (Hours for prep + acquisition)
Risk Factor Co-elution of isomersSignal overlap in complex mixtures
Sample State Liquid (in mobile phase)Dissolved in deuterated solvent

Detailed Experimental Protocols

HPLC-MS/MS Protocol (Screening)
  • Column: C18 Reverse Phase (e.g., 150mm x 2.1mm, 1.8µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Maintains pH ~2.7 to prevent acyl migration).

    • B: Acetonitrile.[3][4][5][6]

  • Gradient: 5% B to 40% B over 20 min.

  • MS Conditions:

    • Mode: Negative Electrospray Ionization (ESI-).

    • Scan: Product Ion Scan of

      
       367.
      
    • Criterion: Monitor ratio of

      
       173 vs. 
      
      
      
      191. 4-FQA must show
      
      
      173 as Base Peak (100%)
      .
NMR Protocol (Confirmation)
  • Sample Prep: Dissolve ~2-5 mg of purified isolate in 600 µL Methanol-

    
      (
    
    
    
    ).
    • Why Methanol-

      
      ? It provides good solubility and minimizes exchange of hydroxyl protons compared to 
      
      
      
      . Avoid DMSO-
      
      
      if recovering the sample is necessary, though DMSO provides excellent resolution.
  • Acquisition:

    • 
      H-NMR (600 MHz):  64 scans. Focus on the 3.0 – 6.0 ppm region.
      
    • 2D HMBC: Optimize for long-range coupling (

      
       Hz).
      
  • Data Interpretation:

    • Locate the three multiplets for H-3, H-4, and H-5 of the quinic acid ring.

    • Identify the signal shifted downfield to ~4.95 ppm .

    • Confirm it is H-4 by checking COSY correlations (it should couple to both H-3 and H-5).

    • Self-Validation: If the downfield signal is at ~5.3 ppm, you likely have 3-FQA or 5-FQA (acyl migration occurred).

The "Acyl Migration" Prevention Protocol

Warning: 4-FQA is thermodynamically unstable and will migrate to 5-FQA or 3-FQA if exposed to pH > 6 or high temperatures.

  • Extraction: Use acidified solvents (e.g., 80% MeOH with 1% Formic Acid).

  • Storage: Store samples at -20°C or -80°C.

  • Drying: Avoid rotary evaporation at high baths (>40°C). Use lyophilization (freeze-drying).

References

  • Clifford, M. N., et al. (2003). "Hierarchical Scheme for LC-MSn Identification of Chlorogenic Acids." Journal of Agricultural and Food Chemistry.

  • Jaiswal, R., & Kuhnert, N. (2010). "How to distinguish between feruloyl quinic acids and isoferuloyl quinic acids by liquid chromatography/tandem mass spectrometry." Rapid Communications in Mass Spectrometry.

  • Deshpande, S., et al. (2014). "Investigation of acyl migration in mono- and dicaffeoylquinic acids." Journal of Agricultural and Food Chemistry.

  • IUPAC. (1976). "Nomenclature of Cyclitols." (Defines the numbering of the quinic acid ring where Carboxyl = C1).

Sources

Safety & Regulatory Compliance

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